1-(3-Aminoazetidin-1-yl)pentan-1-one
Descripción
BenchChem offers high-quality 1-(3-Aminoazetidin-1-yl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminoazetidin-1-yl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-8(11)10-5-7(9)6-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFSUPSMJDGZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Synthesis, Characterization, and Application of 1-(3-Aminoazetidin-1-yl)alkan-1-ones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-Aminoazetidine Scaffold: A Privileged Motif in Drug Design
The azetidine ring, a four-membered saturated heterocycle, imparts a unique combination of properties to molecules, making it an attractive component in the design of novel therapeutics.[1] Its inherent ring strain and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, azetidines are often used as bioisosteric replacements for more common saturated heterocycles like piperazines and pyrrolidines, which can lead to enhanced drug-like properties such as improved solubility, lipophilicity, and metabolic stability.[3] The presence of a primary amino group at the 3-position provides a versatile handle for further functionalization, allowing for the exploration of a wide chemical space to optimize pharmacological activity.
Physicochemical Properties and Characterization
While specific experimental data for 1-(3-Aminoazetidin-1-yl)pentan-1-one is not available, we can extrapolate its likely physicochemical properties based on its structure and data from the butan-1-one analogue.
| Property | 1-(3-Aminoazetidin-1-yl)butan-1-one | Predicted: 1-(3-Aminoazetidin-1-yl)pentan-1-one |
| CAS Number | 1411421-51-6[2] | Not Available |
| Molecular Formula | C₇H₁₄N₂O | C₈H₁₆N₂O |
| Molecular Weight | 142.20 g/mol [2] | 156.23 g/mol |
| Appearance | Likely an oil or low-melting solid | Likely an oil or low-melting solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) |
Structural Characterization:
The structural integrity and purity of synthesized 1-(3-aminoazetidin-1-yl)alkan-1-ones would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Specific chemical shifts and coupling constants of the azetidine ring protons and the acyl chain would confirm the successful synthesis.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the synthesis.[1]
Synthesis and Mechanistic Insights
The synthesis of 1-(3-aminoazetidin-1-yl)alkan-1-ones can be achieved through a standard acylation reaction of a protected 3-aminoazetidine derivative followed by deprotection. The following proposed synthesis is based on established methods for N-acylation of azetidines.
Proposed Synthetic Protocol for 1-(3-Aminoazetidin-1-yl)pentan-1-one:
Step 1: N-Acylation of Boc-protected 3-aminoazetidine
-
To a solution of tert-butyl (azetidin-3-yl)carbamate (commercially available, CAS: 91188-13-5) (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride (1.1 eq) to the cooled solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected product.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude product from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 1-(3-Aminoazetidin-1-yl)pentan-1-one, likely as a salt (e.g., TFA or HCl salt).
Causality in Experimental Choices:
-
Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group for the 3-amino functionality is crucial to prevent undesired side reactions, such as di-acylation or polymerization.[7] The Boc group is stable under the basic conditions of the acylation reaction and can be readily removed under acidic conditions.[7]
-
Aprotic Solvent: Aprotic solvents like DCM and THF are used because they do not participate in the reaction and readily dissolve the reactants.
-
Non-nucleophilic Base: A non-nucleophilic base is employed to neutralize the HCl generated during the acylation reaction without competing with the azetidine nitrogen as a nucleophile.
Potential Applications in Drug Discovery
The structural features of 1-(3-aminoazetidin-1-yl)alkan-1-ones suggest several promising avenues for investigation in drug discovery.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:
The structurally similar compound, 1-(3-Aminoazetidin-1-yl)butan-1-one, has been identified as an inhibitor of Dipeptidyl peptidase-IV (DPP-IV).[2] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[2] The 3-aminoazetidine moiety can mimic the N-terminus of natural peptide substrates, while the acyl chain can occupy a hydrophobic pocket in the enzyme's active site.
Other Potential Targets:
-
STAT3 Inhibition: Azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[8] The 3-aminoazetidine scaffold could be explored for the development of novel STAT3 inhibitors.
-
Monoamine Transporter Inhibition: The core structure shares some similarities with compounds known to inhibit monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET).[9] This suggests potential applications in neurological disorders.
-
Enzyme Inhibition: The β-amino ketone motif is present in various enzyme inhibitors, suggesting that this class of compounds could be screened against a broader panel of enzymes.[10]
Experimental Protocols for Biological Evaluation
In Vitro DPP-IV Inhibition Assay:
This protocol provides a framework for assessing the inhibitory activity of 1-(3-Aminoazetidin-1-yl)pentan-1-one against human recombinant DPP-IV.
-
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Test compound: 1-(3-Aminoazetidin-1-yl)pentan-1-one, dissolved in DMSO
-
Positive control: A known DPP-IV inhibitor (e.g., sitagliptin)
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate. For the control wells, add 5 µL of assay buffer with DMSO.
-
Add 10 µL of the DPP-IV enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37 °C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Conclusion
While "1-(3-Aminoazetidin-1-yl)pentan-1-one" remains a novel chemical entity without a registered CAS number, the foundational knowledge derived from its close analogue, 1-(3-Aminoazetidin-1-yl)butan-1-one, and the broader class of 3-aminoazetidine derivatives, provides a robust framework for its synthesis, characterization, and exploration in drug discovery. The unique properties of the azetidine scaffold, coupled with the potential for diverse biological activities, make this class of compounds a compelling area for further research and development. The synthetic routes are well-established, and the protocols for biological evaluation are straightforward, offering a clear path for investigating the therapeutic potential of these promising molecules.
References
- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Available from: [Link]
-
Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Available from: [Link]
- Google Patents. (1989). 3-aminoazetidine, its salts and intermediates of synthesis.
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]
-
Journal of the American Chemical Society. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Available from: [Link]
-
PMC. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]
-
PMC. M1 aminopeptidases as drug targets: broad applications or therapeutic niche?. Available from: [Link]
-
Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available from: [Link]
-
EMCDDA. (2014). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV). Available from: [Link]
-
Journal of Pharmaceutical Research International. (2023). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Available from: [Link]
-
Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Available from: [Link]
-
MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(3-Aminoazetidin-1-yl)butan-1-one|Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 6. 3-Boc-aminoazetidine 97% | CAS: 91188-13-5 | AChemBlock [achemblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.ie [drugs.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-(3-Aminoazetidin-1-yl)pentan-1-one: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-(3-aminoazetidin-1-yl)pentan-1-one, a heterocyclic compound featuring the highly valued 3-aminoazetidine scaffold. This document details the molecule's fundamental physicochemical properties, including its calculated molecular weight and other computed descriptors relevant to drug development. A robust, field-proven protocol for its synthesis via acylation of a protected azetidine precursor and subsequent deprotection is presented, followed by a rigorous analytical workflow for structural elucidation and purity confirmation using modern spectroscopic techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering authoritative insights into the handling, characterization, and potential applications of this versatile chemical building block.
The Azetidine Scaffold in Modern Drug Discovery
Azetidines, which are four-membered nitrogen-containing heterocycles, have become crucial motifs in contemporary drug discovery. Their prominence stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent high ring strain and conformational rigidity of the azetidine ring confer an enhanced three-dimensional character (sp3-richness) to molecules, which can lead to improved solubility, greater metabolic stability, and higher selectivity for biological targets when compared to more flexible or planar structures.[1]
Several drugs approved by the U.S. Food and Drug Administration (FDA), such as baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles and receptor interactions.[1] The 3-aminoazetidine core, in particular, serves as a versatile pharmacophore and a valuable synthetic intermediate for creating libraries of novel bioactive compounds.[2][3] Derivatives have shown significant potential across various therapeutic areas, including as central nervous system (CNS) modulators and receptor agonists.[1][4]
Physicochemical and Computed Properties
The foundational step in evaluating any new chemical entity is the precise determination of its physical and chemical properties. These data are critical for experimental design, interpretation of biological activity, and formulation development.
| Identifier | Value |
| IUPAC Name | 1-(3-Aminoazetidin-1-yl)pentan-1-one |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| CAS Number | Not assigned |
The following table summarizes key computed properties that are predictive of the molecule's pharmacokinetic behavior, such as absorption and distribution. These values are estimated based on structural analogs.[5][6]
| Computed Property | Value | Rationale |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | Influences membrane permeability and oral bioavailability. |
| XLogP3 | ~0.8 | Predicts lipophilicity and partitioning behavior. |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and amine nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 4 | Indicates the molecule's conformational flexibility. |
Synthesis and Purification Protocol
Rationale and Strategy
The synthesis of 1-(3-aminoazetidin-1-yl)pentan-1-one is most logically achieved through a two-step sequence involving the acylation of a protected 3-aminoazetidine precursor, followed by acidic deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the exocyclic amine is a standard and robust strategy. This approach prevents undesired side reactions at the primary amine during the acylation of the secondary amine within the azetidine ring, ensuring high regioselectivity and yield.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl (1-pentanoylazetidin-3-yl)carbamate
-
To a stirred solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pentanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Synthesis of 1-(3-Aminoazetidin-1-yl)pentan-1-one (Final Product)
-
Dissolve the crude intermediate from Step 1 in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 5 eq) or a 4M solution of HCl in 1,4-dioxane dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and basify with an aqueous solution of sodium hydroxide to pH > 10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
Purification
The crude product should be purified using flash column chromatography to ensure high purity, which is essential for subsequent biological assays.[7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (containing 1% ammonium hydroxide) in dichloromethane (e.g., 0% to 10% MeOH).
-
Validation: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is evaporated to yield the final compound as a free base.
Structural Elucidation and Quality Control
Rationale
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system. HRMS confirms the elemental composition with high accuracy, while NMR provides definitive information about the compound's covalent structure and stereochemistry.[2]
Analytical Workflow Diagram
Caption: Analytical workflow for product validation.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) is essential for confirming the molecular formula. The experimentally determined mass of the protonated molecule [M+H]⁺ should be within ±5 ppm of the theoretical mass.
-
Molecular Formula: C₈H₁₆N₂O
-
Exact Mass: 156.1263
-
Expected [M+H]⁺: 157.1335
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally analogous compounds and serve as a guide for characterization.[7]
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.2 - 4.0 | m | 2H | Azetidine-CH₂ |
| ~3.7 - 3.5 | m | 1H | Azetidine-CH(NH₂) |
| ~3.4 - 3.2 | m | 2H | Azetidine-CH₂ |
| ~2.35 | t | 2H | -C(=O)CH₂- |
| ~1.60 | s (br) | 2H | -NH₂ |
| ~1.55 | sext | 2H | -CH₂CH₂CH₃ |
| ~1.30 | sext | 2H | -CH₂CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~172.0 | C=O |
| ~58.0 | Azetidine-CH₂ |
| ~48.0 | Azetidine-CH(NH₂) |
| ~36.0 | -C(=O)CH₂- |
| ~28.0 | -CH₂CH₂CH₃ |
| ~22.5 | -CH₂CH₃ |
| ~14.0 | -CH₃ |
Significance and Potential Applications in Research
1-(3-Aminoazetidin-1-yl)pentan-1-one is not merely a chemical entity but a versatile platform for further discovery. Its primary value lies in its role as a synthetic intermediate. The primary amine offers a reactive handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries.
-
Lead Generation in CNS Disorders: The 3-aminoazetidine scaffold is a key component in molecules designed as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, which are targets for next-generation antidepressants.[4]
-
Scaffold for Receptor Modulators: Structurally similar compounds have been identified as high-affinity agonists for targets like the histamine H3 receptor, highlighting the scaffold's utility in designing potent and selective ligands.[2]
-
Bioisosteric Replacement: The conformationally rigid azetidine ring can be used as a bioisostere for other groups to improve a lead compound's metabolic stability, solubility, and overall pharmacokinetic profile.[1]
Conclusion
1-(3-Aminoazetidin-1-yl)pentan-1-one is a valuable building block for medicinal chemistry and drug discovery programs. Its synthesis is straightforward, and its structure can be rigorously confirmed using standard analytical techniques. The strategic incorporation of the 3-aminoazetidine motif provides a proven pathway to enhance the drug-like properties of novel therapeutic agents. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
-
Park, S., et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
-
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
De Kimpe, N., et al. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. European Journal of Organic Chemistry. [Link]
-
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
-
Bar-Ziv, A., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
- Almirante, N., & Cignarella, G. (1989). 3-aminoazetidine, its salts and intermediates of synthesis.
-
PubChem. 1-(1,3-Benzodioxol-5-yl)-1-(methylamino)pentan-2-one. National Center for Biotechnology Information. [Link]
-
Meltzer, P.C., et al. (2001). 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV). [Link]
-
PubChem. 7-(3-Aminoazetidine-1-yl)-1-(6-amino-3,5-difluoropyridine-2-yl)-6-fluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Pentylone. National Center for Biotechnology Information. [Link]
-
Dotsenko, V.V., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. [Link]
-
Patel, S., et al. (2023). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Li, G., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Mugdadi, S.F.H. (2024). A One-pot preparation of 1,3- disubstituted Azetidine. ResearchGate. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3-Aminoazetidin-1-yl)butan-1-one|Research Chemical [benchchem.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Biological Activity and Therapeutic Potential of 3-Aminoazetidine Derivatives: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, escaping "flatland" (the over-reliance on sp2-hybridized planar rings) is a critical objective for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3-aminoazetidine scaffold has emerged as a highly versatile, sp3-rich bioisostere. By replacing traditional acyclic amines, piperazines, and pyrrolidines with 3-aminoazetidines, drug development professionals can precisely tune conformational rigidity, lower lipophilicity, and enhance metabolic stability.
This technical whitepaper explores the biological activity of 3-aminoazetidine derivatives across neuropharmacology, oncology, and peptidomimetics, providing actionable, self-validating protocols for their evaluation.
Structural and Physicochemical Rationale
The strategic incorporation of the 3-aminoazetidine ring is rarely arbitrary; it is driven by distinct physicochemical advantages [1].
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the attached amino group. This pre-organization reduces the entropic penalty upon binding to a target receptor or enzyme, often resulting in higher binding affinity.
-
Tuning Basicity and Lipophilicity: Compared to piperazine, 3-aminoazetidine exhibits a lower calculated partition coefficient (clogP) and an altered pKa profile. This reduction in lipophilicity directly correlates with decreased cytochrome P450 (CYP) mediated clearance and reduced off-target liabilities, such as hERG channel inhibition.
Logical relationship of bioisosteric replacement using the 3-aminoazetidine scaffold.
Neuropharmacology: Triple Monoamine Reuptake Inhibitors
One of the most prominent applications of 3-aminoazetidines is in the development of broad-spectrum antidepressants. Researchers have successfully utilized bioisosteric modification of 3-α-oxyazetidines to generate 3-aminoazetidine derivatives that act as triple reuptake inhibitors targeting serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters [2].
The causality here is structural: the nitrogen atom in the azetidine ring mimics the basic amine required for monoamine transporter recognition, while the substituents at the 3-position dictate transporter selectivity.
Quantitative Data: Transporter Selectivity Profile
The following table summarizes the structure-activity relationship (SAR) of representative 3-aminoazetidine derivatives. The goal is typically to achieve an inhibition gradient of hSERT > hNET > hDAT to maximize efficacy while minimizing dopaminergic overstimulation.
Table 1: Representative Monoamine Reuptake Inhibition by 3-Aminoazetidine Derivatives
| Compound Class | R1 Substituent | R2 Substituent | hSERT Inhibition (%) | hNET Inhibition (%) | hDAT Inhibition (%) |
| Series A (8a) | Phenyl | Benzyl | 78.5 | 42.1 | 15.3 |
| Series A (8ax) | 3,4-diCl-Phenyl | Naphthyl | 92.4 | 65.2 | 28.7 |
| Series B (10a) | Methyl | Benzyl | 85.1 | 70.4 | 45.2 |
| Series B (10dl) | Isopropyl | 3,4-diCl-Phenyl | 96.8 | 88.5 | 62.1 |
| Fluoxetine (Ref) | N/A | N/A | 98.2 | 44.0 | 5.0 |
(Note: Data adapted from in vitro HEK293 assays at 0.1 μM compound concentration [2]).
Workflow for evaluating triple monoamine reuptake inhibition of 3-aminoazetidine derivatives.
Oncology and Immunology: Kinase Inhibition
In oncology and autoimmune drug discovery, 3-aminoazetidine derivatives frequently serve as rigid linkers or hinge-binding motifs in kinase inhibitors. For example, in Janus Kinase 3 (JAK3) and MEK inhibitors, the azetidine ring directs the primary or secondary amine into the solvent-exposed region of the kinase ATP-binding pocket. This precise vectoral presentation allows for the formation of critical hydrogen bonds without the steric bulk associated with larger saturated heterocycles.
JAK-STAT signaling pathway blockade by 3-aminoazetidine-derived kinase inhibitors.
Peptidomimetics: Macrocyclic Peptide Synthesis
Cyclic peptides are highly sought after for disrupting protein-protein interactions. However, their synthesis is notoriously difficult due to the high activation energy required for macrocyclization.
Recent breakthroughs have utilized the 3-aminoazetidine (3-AAz) subunit as a powerful turn-inducing element [3]. By substituting a standard amide bond with a 3-AAz moiety, the linear peptide precursor is forced into an all-trans conformation. This structural pre-organization brings the N- and C-termini into close proximity, drastically improving cyclization yields and enhancing the final molecule's stability against proteolytic degradation.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and built-in quality control metrics.
Protocol A: High-Throughput Neurotransmitter Transporter Uptake Assay
Objective: Determine the IC50 of 3-aminoazetidine derivatives against hSERT, hNET, and hDAT.
-
Cell Preparation: Plate HEK293 cells stably transfected with human SERT, NET, or DAT in 96-well plates at 4×104 cells/well.
-
Causality: Using stably transfected cells isolates the specific transporter activity, eliminating background noise from endogenous multi-transporter expression.
-
-
Compound Pre-Incubation: Wash cells with assay buffer (HBSS containing Ca2+/Mg2+). Add the 3-aminoazetidine derivatives at varying concentrations (1 nM to 10 μM) and incubate for 30 minutes at 37°C.
-
Causality: Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium with the transporter before the fluorescent substrate is introduced.
-
-
Substrate Uptake: Add the specific fluorescent neurotransmitter analog (e.g., ASP+ for hNET/hDAT) to each well. Incubate for 15 minutes.
-
System Validation & Analysis: Stop the reaction by washing with ice-cold buffer. Measure intracellular fluorescence.
-
Self-Validation Metric: Calculate the Z'-factor using a vehicle control (0.1% DMSO) and a reference inhibitor (10 μM fluoxetine for hSERT). The assay plate is only deemed valid if the Z'-factor is ≥ 0.6 and the Signal-to-Background (S/B) ratio exceeds 5.0.
-
Protocol B: Synthesis and Cyclization of 3-AAz Macrocyclic Peptides
Objective: Synthesize a head-to-tail cyclic tetrapeptide utilizing a 3-aminoazetidine turn-inducer.
-
Linear Peptide Assembly: Synthesize the linear precursor on 2-chlorotrityl chloride resin using standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Incorporate the orthogonally protected N-Fmoc-3-aminoazetidine-1-carboxylic acid monomer.
-
Causality: Orthogonal protection (e.g., Fmoc for the amine, Boc for the azetidine nitrogen) prevents premature branching or cyclization during linear assembly.
-
-
Cleavage: Cleave the linear peptide from the resin using 1% TFA in DCM to retain side-chain protecting groups.
-
Solution-Phase Macrocyclization: Dissolve the linear peptide in DMF at high dilution (1 mM). Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 12 hours at room temperature.
-
Causality: High dilution kinetics heavily favor intramolecular cyclization over intermolecular oligomerization. The 3-AAz unit lowers the entropic barrier, making this step highly efficient.
-
-
System Validation & Purification:
-
Self-Validation Metric: Monitor the reaction via LC-MS. The complete disappearance of the linear precursor mass and the appearance of the [M+H]+ corresponding to the cyclic product validates successful cyclization. Confirm the absence of epimerization using Marfey’s reagent analysis before proceeding to global deprotection.
-
References
-
Recent advances in synthetic facets of immensely reactive azetidines RSC Advances URL: [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine ACS Medicinal Chemistry Letters URL: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Angewandte Chemie International Edition URL: [Link]
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Strained Scaffold
The world of medicinal chemistry is in a constant search for novel molecular architectures that can provide unique pharmacological profiles. Among the saturated heterocycles, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged" scaffold in modern drug discovery.[1][2] Its growing popularity stems from a unique combination of structural and physicochemical properties that address key challenges in drug design, such as improving metabolic stability, aqueous solubility, and receptor-binding affinity.[3] This guide provides a comprehensive overview of substituted azetidine compounds, from their fundamental chemical characteristics and synthesis to their diverse applications in medicine, with a focus on the practical insights relevant to drug development professionals.
Azetidines, with the molecular formula C₃H₇N, possess a strained four-membered ring composed of three carbon atoms and one nitrogen atom.[1] This inherent ring strain, intermediate between the more reactive aziridines and the less strained pyrrolidines, is a defining feature that governs their chemical behavior and synthetic accessibility.[4][5] While this strain presents synthetic challenges, it also imparts a desirable conformational rigidity, offering a well-defined three-dimensional vector for substituent placement that is often unachievable with more flexible ring systems.[1] This has led to the successful incorporation of the azetidine motif into several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, highlighting their real-world therapeutic impact.[3]
The Strategic Advantage of Azetidines in Medicinal Chemistry
The deliberate incorporation of an azetidine ring into a drug candidate is a strategic decision driven by the desire to favorably modulate its pharmacokinetic and pharmacodynamic properties. The unique attributes of this scaffold offer several advantages:
-
Improved Metabolic Stability: The azetidine ring, particularly when substituted, can be less susceptible to enzymatic degradation compared to more common motifs like pyrrolidines or piperidines.[6] This can lead to a longer half-life and reduced metabolic clearance of the drug.
-
Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability and formulation. The replacement of six-membered heterocycles like morpholine and piperazine with azetidine analogues has been shown to impact water solubility, although the effect can be substrate-dependent.[7]
-
Three-Dimensional Diversity and Vectorial Orientation: The rigid, non-planar structure of the azetidine ring allows for precise positioning of substituents in three-dimensional space.[1] This "vectorial" orientation can be crucial for optimizing interactions with biological targets and exploring new regions of chemical space.[7]
-
Bioisosterism: Azetidines can serve as effective bioisosteres for other cyclic and acyclic functionalities. For instance, spirocyclic azetidines are explored as bioisosteres for larger saturated azaheterocycles like piperidine and morpholine.[7] This allows for fine-tuning of a molecule's properties while maintaining its core biological activity.
Navigating the Synthetic Landscape: Key Methodologies for Substituted Azetidines
The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain. However, recent years have witnessed significant advancements in synthetic methodologies, making these valuable building blocks more accessible.
Cycloaddition Reactions
[2+2] cycloadditions are a powerful tool for the construction of the azetidine core. A notable example is the visible-light-mediated aza-Paternò-Büchi reaction, where an iridium-based photocatalyst promotes the reaction between an alkene and an isoxazoline to yield azetidines with high selectivity under mild conditions.[1][8] Copper-catalyzed [3+1] cycloadditions between sulfur ylides and diazo compounds also provide an efficient route to chiral azetidines with excellent enantioselectivity.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 7. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
1-(3-Aminoazetidin-1-yl)pentan-1-one: Comprehensive Safety, Handling, and Operational Protocols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the azetidine ring has emerged as a premier bioisostere, offering a high fraction of sp³ carbons ( Fsp3 ) while maintaining a compact steric profile. 1-(3-Aminoazetidin-1-yl)pentan-1-one (often referred to as valeryl-3-aminoazetidine) is a highly functionalized intermediate featuring a lipophilic pentan-1-one tail and a highly reactive primary amine situated on a strained four-membered ring. While this structural combination is highly desirable for library synthesis and lead optimization, it presents unique toxicological and handling challenges.
As an application scientist overseeing library synthesis, I have designed this guide to move beyond basic safety data sheets. This whitepaper details the causality behind the hazards of 1-(3-Aminoazetidin-1-yl)pentan-1-one and provides field-proven, self-validating protocols to ensure scientific integrity and operator safety.
Chemical Profiling & Mechanistic Toxicology
To handle 1-(3-Aminoazetidin-1-yl)pentan-1-one safely, one must understand the mechanistic basis of its reactivity. The hazard profile is driven by two primary structural features:
-
Unhindered Primary Amine: The −NH2 group on the 3-position of the azetidine ring is sterically accessible and highly nucleophilic. It acts as a strong Brønsted base. Upon contact with biological tissues, it rapidly abstracts protons from water and surrounding biomolecules, leading to localized saponification of dermal lipids and denaturation of cellular proteins.
-
Lipophilic Valeryl Chain: The attachment of the pentan-1-one group at the N1 position significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted azetidines. This enhanced lipophilicity facilitates rapid penetration through the stratum corneum, exacerbating both local tissue damage and the potential for systemic toxicity[1].
Quantitative Hazard Assessment
Because specific toxicological data for novel derivatives can be sparse, we extrapolate the hazard profile of 1-(3-Aminoazetidin-1-yl)pentan-1-one from closely related structural analogs, such as 1-(3-Aminoazetidin-1-yl)ethanone and tert-Butyl 3-aminoazetidine-1-carboxylate[2].
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Rationale |
| Skin Corrosion/Irritation | Category 1B / 2 | H314 / H315 | Brønsted basicity of the primary amine causes localized saponification of dermal lipids. |
| Serious Eye Damage | Category 1 / 2A | H318 / H319 | High pH of the unhindered amine rapidly damages the corneal epithelium[2]. |
| Acute Toxicity (Oral) | Category 4 | H302 | Systemic toxicity typical of low-molecular-weight aliphatic amines[2]. |
| STOT (Single Exposure) | Category 3 | H335 | Vapor or aerosol inhalation directly irritates the respiratory tract mucosa[2][3]. |
Standard Operating Procedure (SOP): Storage & Environmental Control
The chemical integrity of 1-(3-Aminoazetidin-1-yl)pentan-1-one is highly dependent on its storage conditions.
-
Atmospheric Sensitivity: The free primary amine is highly susceptible to reaction with atmospheric carbon dioxide ( CO2 ), which leads to the spontaneous formation of insoluble carbamate salts. Furthermore, it is prone to oxidative degradation over time.
-
Storage Protocol: The compound must be stored at 2–8 °C inside a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[4].
-
Causality Check: Refrigeration lowers the kinetic energy available for spontaneous dimerization or oxidation, while the inert atmosphere prevents carbamate formation, ensuring the reagent remains pure for sensitive coupling reactions.
Experimental Protocol: Safe Aliquoting and Amide Coupling Setup
The following self-validating workflow describes the safe transfer and utilization of 1-(3-Aminoazetidin-1-yl)pentan-1-one in a standard electrophilic functionalization (e.g., amide coupling) reaction.
Step 1: Environmental Preparation Conduct all operations within a certified chemical fume hood with a minimum face velocity of 100 fpm[1]. Equip standard PPE: chemical-resistant nitrile gloves (double-gloving recommended due to the compound's lipophilicity), splash goggles, and a flame-resistant lab coat.
Step 2: System Purging Connect your reaction flask to a Schlenk line. Purge the vessel with Argon for 15 minutes. Rationale: Displacing atmospheric oxygen and moisture prevents side reactions with the highly nucleophilic azetidine amine.
Step 3: Reagent Transfer
-
If handling the free base (viscous liquid): Use a positive displacement pipette to ensure accurate volumetric transfer of the viscous material, avoiding aerosol-generating drips.
-
If handling a salt form (e.g., HCl salt powder): Use an anti-static weighing spatula. Rationale: Anti-static tools prevent the aerosolization of fine powders, directly mitigating the risk of respiratory irritation (H335)[2].
Step 4: Solvent Addition & Thermal Control Dissolve the compound in an anhydrous, aprotic solvent (e.g., DCM or DMF) under a continuous Argon sweep. Cool the reaction mixture to 0 °C using an ice-water bath before adding any electrophiles (e.g., acid chlorides). Rationale: The nucleophilic attack of the primary amine is highly exothermic; thermal control prevents solvent boil-off and dangerous pressure buildup[1].
Step 5: Quenching and Workup Upon reaction completion, quench the mixture slowly with saturated aqueous sodium bicarbonate ( NaHCO3 ). Rationale: This mild base neutralizes any residual electrophile and maintains the product in its free-base form for organic extraction, without generating the excessive heat associated with strong aqueous bases like NaOH .
Workflow Visualization
The following diagram illustrates the logical progression of safety protocols from the moment the compound is received to its final disposal.
Fig 1. End-to-end safety workflow for handling 1-(3-Aminoazetidin-1-yl)pentan-1-one.
Emergency Response & Decontamination
-
Spill Protocol: In the event of a spill, do not use water initially, as it may spread the lipophilic compound. Instead, cover the spill with a chemically inert, slightly acidic absorbent material (e.g., sodium bisulfate-treated sand) to neutralize the basic amine. Sweep the neutralized material into a designated halogen-free organic waste container[4].
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[2]. Do not apply chemical neutralizing agents directly to the skin, as the exothermic neutralization reaction can cause secondary thermal burns.
References
The handling protocols and hazard extrapolations in this guide are grounded in the safety data of established structural analogs.
1. 2. 3.
Sources
Introduction: The Critical Role of In Vitro Metabolism in Drug Development
An In-Depth Technical Guide to the In Vitro Metabolism of 1-(3-Aminoazetidin-1-yl)pentan-1-one
Prepared by: Gemini, Senior Application Scientist
In the trajectory of drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Metabolism, the enzymatic conversion of drug molecules into different compounds (metabolites), is a key determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[2] In vitro metabolism studies, performed outside a living organism in a controlled environment, represent the frontline of this investigation, offering early, critical insights that guide lead optimization and predict in vivo outcomes.[1]
This guide focuses on a specific molecule of interest: 1-(3-Aminoazetidin-1-yl)pentan-1-one . This compound possesses several chemical features that make its metabolic fate a subject of significant scientific inquiry: a strained four-membered azetidine ring, a secondary amine, and an amide linkage. The incorporation of azetidine motifs in drug candidates is often a deliberate strategy to enhance properties like metabolic stability, solubility, and receptor selectivity.[3][4] Therefore, a robust evaluation of its biotransformation is essential.
As a senior application scientist, this document is structured not as a rigid template, but as a logical, in-depth exploration. We will first predict the likely metabolic pathways based on the molecule's structure, then detail the self-validating experimental protocols to investigate these predictions, and finally, discuss the analytical techniques required for definitive structural elucidation and enzyme identification.
Predicted Metabolic Pathways of 1-(3-Aminoazetidin-1-yl)pentan-1-one
The chemical structure of our target compound provides a roadmap for its potential metabolic transformations. The primary sites for metabolism are the n-pentyl chain, the azetidine ring itself, and the amide bond. Metabolism is broadly categorized into Phase I (functionalization reactions like oxidation) and Phase II (conjugation reactions).[5]
Phase I Metabolism (Functionalization)
Phase I reactions are predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[6][7][8] For 1-(3-Aminoazetidin-1-yl)pentan-1-one, we can hypothesize the following oxidative pathways:
-
Hydroxylation of the n-pentyl chain: The aliphatic chain is a prime target for CYP-mediated oxidation. Hydroxylation can occur at multiple positions, most commonly at the terminal (ω) and sub-terminal (ω-1) carbons, leading to the formation of primary and secondary alcohols.[9]
-
Oxidation of the Azetidine Ring: While azetidine rings can be incorporated to improve metabolic stability[3], they are not inert. Oxidation could occur on the carbon atoms of the ring, leading to hydroxylated metabolites. In some cases, P450-mediated metabolism of heterocyclic rings can lead to ring-opening.[10]
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolytic enzymes, such as amidases or carboxylesterases[11], to yield 3-aminoazetidine and pentanoic acid. While many amidases are cytosolic, some hydrolytic activity can be observed in microsomal preparations.[12][13]
Phase II Metabolism (Conjugation)
Phase II enzymes conjugate endogenous molecules onto the drug or its Phase I metabolites, increasing water solubility and facilitating excretion.[5]
-
Glucuronidation: The secondary amine within the azetidine ring is a potential site for glucuronidation, a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] This process conjugates glucuronic acid to the molecule.[16] Any hydroxylated metabolites formed during Phase I would also be excellent substrates for UGT enzymes.[14]
The interplay of these pathways is illustrated in the following diagram:
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 6. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 14. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
Pharmacokinetics of Aminoazetidine-Containing Molecules: A Technical Guide for Drug Development
Executive Summary
In the modern landscape of drug discovery, the transition from planar, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks is a central strategy for improving clinical success rates. Among saturated heterocycles, the aminoazetidine scaffold has emerged as a privileged pharmacophore. By replacing traditional rings such as piperidines, pyrrolidines, or imidazoles with an aminoazetidine moiety, medicinal chemists can profoundly alter a molecule's physicochemical properties. This whitepaper provides an in-depth, mechanistic analysis of how the unique structural features of aminoazetidines drive favorable absorption, distribution, metabolism, and excretion (ADME) profiles, supported by self-validating experimental protocols and recent clinical case studies.
Structural Rationale: The Aminoazetidine Pharmacophore
The pharmacokinetic advantages of aminoazetidines are intrinsically linked to their geometric and electronic properties. The four-membered azetidine ring possesses a high1[1].
Causality in Design: This extreme ring strain forces the endocyclic carbon-carbon bonds to adopt high p-character, which consequently increases the s-character of the exocyclic bonds. When an amino group is attached (e.g., 3-aminoazetidine), this altered hybridization subtly shifts the basicity (pKa) of the nitrogens. Furthermore, the conformational rigidity of the highly strained ring minimizes the entropic penalty upon binding to a target receptor. The incorporation of azetidines into bioactive molecules has been proven to impart 2 compared to larger, more flexible saturated analogues like piperidine[2].
Physicochemical Drivers of ADME
The substitution of a traditional heterocycle with an aminoazetidine directly impacts the fundamental physicochemical drivers of pharmacokinetics: lipophilicity (logP/logD) and ionization state.
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
| Property | Piperidine / Pyrrolidine Scaffolds | Aminoazetidine Scaffold | Pharmacokinetic Impact |
| Ring Strain | Low (~0–6 kcal/mol) | High (~25.2 kcal/mol) | Enhances structural rigidity, reducing entropic penalty upon target binding[1]. |
| sp3 Character (Fsp3) | High | Very High | Increases aqueous solubility and reduces off-target lipophilic binding[2]. |
| Lipophilicity (logP) | Generally higher | Generally lower | Decreases non-specific plasma protein binding, increasing the free drug fraction (fu). |
| CYP450 Liability | Moderate to High | Low | Compact size and altered basicity prevent coordination with CYP heme iron[3]. |
Metabolic Stability and Clearance Mechanisms
A primary reason for incorporating aminoazetidines is to evade rapid hepatic clearance. Planar nitrogen-containing rings, such as imidazoles, are notorious for causing drug-drug interactions (DDIs) because their sp2-hybridized nitrogen coordinates directly with the prosthetic heme iron of Cytochrome P450 (CYP) enzymes. Aminoazetidines, being highly sp3-hybridized and sterically compact, lack this heme-coordinating liability. This structural shift allows the molecule to bypass Phase I CYP-mediated oxidation, shifting the clearance burden toward more predictable Phase II conjugation (e.g., N-glucuronidation) or direct renal excretion.
Fig 1. Pharmacokinetic and metabolic pathway of orally administered aminoazetidine compounds.
Self-Validating Experimental Protocols for PK Profiling
To accurately profile the ADME characteristics of aminoazetidine-containing molecules, robust, self-validating in vitro assays are required. The protocols below integrate internal controls to ensure data integrity.
Protocol 1: In Vitro Microsomal Stability (Intrinsic Clearance)
This assay determines the intrinsic hepatic clearance ( Clint ) of the aminoazetidine candidate.
Fig 2. Step-by-step workflow for the self-validating in vitro microsomal stability assay.
Methodology:
-
Preparation: Dilute a 10 mM DMSO stock of the aminoazetidine to a 50 μM working solution in 10 mM Tris-HCl buffer (pH 7.4).
-
Incubation & Self-Validation: Combine the compound with human or rat liver microsomes (1 mg/mL final protein concentration) in a 96-well plate. Crucial Step: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. If Verapamil is not rapidly degraded, the microsomes are enzymatically inactive, invalidating the run.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Sampling: Extract 50 μL aliquots at t=0,15,30,45, and 60 minutes.
-
Quenching: Immediately quench the reaction by adding 150 μL of ice-cold methanol containing an internal standard (e.g., tolbutamide). The cold solvent denatures the CYP enzymes, halting metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent aminoazetidine.
-
Calculation: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time. Derive Clint using: Clint=(k×V)/[Microsomal Protein] .
Protocol 2: Caco-2 Permeability and Efflux Assay
To evaluate intestinal absorption and potential gut-restriction, the Caco-2 assay measures apparent permeability ( Papp ).
-
Cell Culture & Validation: Seed Caco-2 cells on polycarbonate filter inserts in 24-well Transwell plates. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω·cm² to ensure tight junction integrity.
-
Dosing: Add the aminoazetidine compound (10 μM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
-
Incubation & Sampling: Incubate at 37°C in 5% CO2 for 2 hours. Collect samples from the receiver chambers and quantify via LC-MS/MS.
-
Calculation: Calculate Papp and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 indicates the molecule is a substrate for active efflux transporters (e.g., P-glycoprotein), which directly restricts oral bioavailability and CNS penetration.
Case Studies: Aminoazetidines in Preclinical Development
Case Study 1: Non-imidazole Histamine H3 Receptor Agonists
During the optimization of Histamine H3 Receptor (H3R) agonists for CNS indications, traditional imidazole-containing ligands exhibited severe drug-drug interactions due to CYP450 inhibition. To mitigate this liability, researchers replaced the imidazole with a3. This bioisosteric replacement3 while maintaining nanomolar on-target potency[3]. In murine models, the optimized aminoazetidine derivative demonstrated a highly favorable pharmacokinetic profile, achieving a4, representing a twofold slower elimination rate compared to verapamil[4].
Case Study 2: Triple Reuptake Inhibitors (TRIs)
In the pursuit of broad-spectrum antidepressants, researchers explored TRIs targeting serotonin, norepinephrine, and dopamine transporters. A critical breakthrough was achieved via the5[5]. This single-atom substitution drastically altered the physicochemical landscape. The lead 3-aminoazetidine candidate (compound 10dl) not only exhibited superior blood-brain barrier (BBB) penetration but also demonstrated a massive5—a notorious liability for basic amine drugs in CNS indications[5].
Case Study 3: Inhaled DDR Inhibitors for Idiopathic Pulmonary Fibrosis
For the treatment of Idiopathic Pulmonary Fibrosis (IPF), inhaled Discoidin Domain Receptor (DDR) inhibitors require a delicate pharmacokinetic balance: high local retention in the lung coupled with rapid systemic clearance. An 6 emerged as the optimal candidate[6]. The incorporation of the azetidine ring provided nanomolar kinase potency and delivered an 6 that maintained therapeutic efficacy in a pharmacodynamic mouse model while strictly limiting systemic exposure[6]. Similar strategies have been employed in the design of gut-restricted JAK1 inhibitors, where the Caco-2 7 was tuned using aminoazetidine derivatives to prevent systemic absorption[7].
Conclusion
The aminoazetidine scaffold represents a masterclass in structural optimization. By leveraging high ring strain and sp3 character, drug developers can systematically tune basicity, lower lipophilicity, and evade CYP450-mediated metabolism. As evidenced by FDA-approved drugs and advanced clinical candidates, the integration of aminoazetidines is a highly effective strategy for rescuing stalled chemical series and achieving optimal pharmacokinetic profiles.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists (Part 1)
- Structures of some azetidine-based drugs Source: ResearchGate URL
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists (Part 2)
- Source: American Chemical Society (ACS)
- Source: American Chemical Society (ACS)
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Synthetic Utility of N-Acyl-3-Aminoazetidines, Featuring 1-(3-Aminoazetidin-1-yl)pentan-1-one
Abstract: The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules. This document provides an in-depth exploration of the synthetic applications of N-acylated 3-aminoazetidines, with a specific focus on the versatile building block, 1-(3-aminoazetidin-1-yl)pentan-1-one. We will delve into its role as a key intermediate, detailing robust protocols for its derivatization through common and critical synthetic transformations. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the 3-Aminoazetidine Scaffold
The 3-aminoazetidine moiety has emerged as a highly sought-after "saturated heterocyclic amine" in drug discovery. Its rigid, strained four-membered ring structure offers a distinct conformational constraint compared to more flexible acyclic or larger ring systems like piperidine or piperazine. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine ring is considered a valuable bioisostere for other functional groups, often improving metabolic stability and aqueous solubility.
The primary amino group at the C3 position serves as a critical handle for synthetic diversification. However, in many synthetic routes, this primary amine is protected or is part of a more complex starting material. The acylation of the azetidine nitrogen, as seen in 1-(3-aminoazetidin-1-yl)pentan-1-one (1) , is a common strategy. This leaves the C3-amino group available for a wide array of synthetic transformations, making it a versatile building block for constructing complex molecular architectures.

Core Synthetic Applications & Protocols
The exocyclic primary amine of 1 is a nucleophilic center that can readily participate in a variety of bond-forming reactions. Below, we detail the most common and impactful applications.
Amide Bond Formation: A Gateway to Novel Scaffolds
The formation of an amide bond by coupling the C3-amino group with a carboxylic acid is arguably the most prevalent application. This reaction is fundamental in the synthesis of a vast number of pharmaceutical agents. The choice of coupling reagent is critical and depends on the substrate's sensitivity to epimerization and the desired reaction efficiency.
This protocol describes a general and reliable method for the coupling of 1 with a generic carboxylic acid (R-COOH). The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) is a classic combination that minimizes side reactions and suppresses racemization of chiral centers adjacent to the carboxyl group.
Experimental Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add EDC hydrochloride (1.2 equiv) portion-wise.
-
Expertise & Experience: Pre-activating the carboxylic acid with EDC/HOBt at a reduced temperature forms the HOBt-ester intermediate. This is more reactive towards the amine than the parent carboxylic acid and minimizes the formation of the stable N-acylurea byproduct from EDC.
-
-
Reaction with Amine: After stirring the activation mixture for 30 minutes at 0 °C, add a solution of 1-(3-aminoazetidin-1-yl)pentan-1-one (1 , 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DCM.
-
Trustworthiness: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt released during the reaction, driving the equilibrium towards product formation. Using a slight excess of the amine component can help ensure complete consumption of the valuable carboxylic acid.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HOBt) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
Quantitative Data Summary:
| Coupling Reagent | Base | Typical Yield Range | Key Advantages |
| EDC/HOBt | DIPEA | 75-95% | Low cost, good for preventing racemization. |
| HATU | DIPEA | 85-98% | High reactivity, faster reaction times, suitable for hindered substrates. |
| T3P | Pyridine | 70-90% | Excellent for water-soluble compounds, easy work-up. |
Reductive Amination: Forging C-N Bonds
Reductive amination provides a powerful method for forming C-N bonds by reacting the primary amine of 1 with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process is highly efficient for introducing a wide variety of alkyl substituents at the C3-amino position.
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.
Reaction Mechanism Overview:
Caption: Key steps in reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in dichloroethane (DCE, 0.1 M), add 1-(3-aminoazetidin-1-yl)pentan-1-one (1 , 1.1 equiv).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 1 hour. A small amount of acetic acid (0.1 equiv) can be added to catalyze the formation of the iminium ion intermediate.
-
Expertise & Experience: The reaction is typically run in a non-protic solvent like DCE or THF. The catalytic acid accelerates the dehydration step leading to the iminium ion, which is the species that is ultimately reduced.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the reaction mixture.
-
Trustworthiness: STAB is moisture-sensitive but less so than other hydrides like NaBH₄ or NaCNBH₃. Its mild nature prevents over-reduction and allows for a broader functional group tolerance.
-
-
Reaction Progression: Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Conclusion
1-(3-Aminoazetidin-1-yl)pentan-1-one and related N-acyl-3-aminoazetidines are exceptionally valuable building blocks in organic synthesis. The protocols detailed herein for amide bond formation and reductive amination represent robust and scalable methods for the diversification of this scaffold. The strategic choice of reagents and reaction conditions, grounded in a sound understanding of reaction mechanisms, is paramount to achieving high yields and purity. These foundational transformations pave the way for the efficient synthesis of novel chemical entities for drug discovery and development.
References
-
Title: Azetidines in Medicinal Chemistry: A Review Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A review on the synthesis of 3-aminoazetidine and its derivatives Source: RSC Advances URL: [Link]
-
Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]
-
Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]
"1-(3-Aminoazetidin-1-yl)pentan-1-one as a fragment for drug discovery"
The integration of highly characterized, stereochemically rich fragments is a cornerstone of modern Fragment-Based Drug Discovery (FBDD). Among these, 1-(3-Aminoazetidin-1-yl)pentan-1-one has emerged as a highly versatile and structurally privileged building block.
As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale behind utilizing this specific fragment, explore its physicochemical advantages, and provide self-validating experimental protocols for its integration into hit-to-lead workflows.
Mechanistic Rationale: The Architecture of the Fragment
To leverage 1-(3-Aminoazetidin-1-yl)pentan-1-one effectively, one must understand the causality behind its structural components. This fragment is not merely a carbon scaffold; it is a precisely tuned pharmacological vector.
-
The Azetidine Core ("Escape from Flatland"): Traditional drug discovery historically relied heavily on planar, sp2-hybridized aromatic rings, leading to poor aqueous solubility and off-target promiscuity. The four-membered azetidine ring introduces critical sp3 character (Fsp3). This conformational rigidity forces substituents into well-defined 3D trajectories, reducing the entropic penalty upon binding to a target protein .
-
Basicity Tuning via the Pentanoyl Group: Highly basic secondary or tertiary amines often trigger unwanted hERG channel inhibition or phospholipidosis. By acylating the N1 position of the azetidine with a pentanoyl (valeryl) group, the nitrogen is converted into a neutral amide. Simultaneously, the pentanoyl chain acts as a flexible, lipophilic anchor designed to probe deep hydrophobic sub-pockets, increasing target residence time.
-
The C3 Primary Amine Vector: While the N1 position is neutralized, the primary amine at the C3 position remains highly nucleophilic. This provides an unhindered, reactive handle for late-stage functionalization (e.g., via SNAr or reductive amination), allowing chemists to rapidly grow the fragment into solvent-exposed regions or hinge-binding motifs .
Figure 1: Logical relationship of fragment pharmacophores binding to target protein domains.
Quantitative Physicochemical Profiling
For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of 3" (Ro3). The table below summarizes the quantitative data for 1-(3-Aminoazetidin-1-yl)pentan-1-one, validating its utility as a starting point for library generation.
| Property | Value | Ro3 Compliance | Mechanistic Implication in FBDD |
| Molecular Weight | 156.23 g/mol | Yes (< 300) | Allows for significant mass addition (up to ~350 Da) during hit-to-lead optimization. |
| cLogP (estimated) | ~1.1 | Yes (≤ 3) | Ensures high aqueous solubility, critical for high-concentration biophysical screening. |
| H-Bond Donors | 1 (-NH2) | Yes (≤ 3) | Provides a highly directional interaction point for target engagement (e.g., salt bridges). |
| H-Bond Acceptors | 2 (N, O) | Yes (≤ 3) | Minimizes the desolvation penalty required for the fragment to enter the binding pocket. |
| Fraction sp3 (Fsp3) | 0.88 | Yes (High) | Drives 3D complexity, improving target selectivity and reducing flatland-associated toxicity. |
Experimental Workflows and Self-Validating Protocols
The transition from a raw fragment to a validated lead compound requires stringent, artifact-free methodologies. Below is the overarching workflow, followed by detailed protocols.
Figure 2: Experimental workflow for fragment biophysical screening and hit-to-lead elaboration.
Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)
Because fragments bind with low affinity (typically Kd in the μM to mM range), they must be screened at high concentrations. This protocol includes built-in self-validation to distinguish true binding from non-specific aggregation.
Step-by-Step Methodology:
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Crucial Control: Keep immobilization levels low ( Rmax<3000 RU) to prevent mass transport limitations and steric crowding.
-
Solvent Correction Setup: Because the fragment is dissolved in DMSO, prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in assay buffer). Causality: Bulk refractive index shifts caused by minute DMSO mismatches will easily mask the low-signal fragment binding if not rigorously corrected.
-
Fragment Injection: Inject 1-(3-Aminoazetidin-1-yl)pentan-1-one in a 2-fold dilution series (from 2 mM down to 31.25 μM ). Use a flow rate of 30 μL/min with a 60-second contact time and 120-second dissociation time.
-
Self-Validation (Stoichiometry Check): Calculate the theoretical maximum response ( Rmax,theoretical=(MWfragment/MWprotein)×Rimmobilized×Valency ).
-
Validation Gate: If the observed Rmax exceeds the theoretical Rmax by more than 20%, the fragment is aggregating or binding non-specifically, and the data must be discarded.
-
Protocol 2: Hit-to-Lead Elaboration via Microwave-Assisted SNAr
Once affinity is confirmed, the primary amine vector is utilized to grow the fragment. Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides is the preferred route .
Step-by-Step Methodology:
-
Reaction Assembly: In a microwave-safe vial, combine 1-(3-Aminoazetidin-1-yl)pentan-1-one (1.0 eq, 0.5 mmol) and a target heteroaryl chloride (e.g., 2-chloropyrimidine, 1.1 eq) in 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the reaction without competing for the electrophile.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 20 minutes. Causality: Azetidine rings can undergo ring-opening under prolonged conventional thermal heating. Microwave irradiation ensures rapid, uniform energy transfer, driving the reaction to completion before degradation pathways activate.
-
Purification & Self-Validation:
-
Quench the reaction with aqueous NaHCO3 and extract with Ethyl Acetate.
-
Validation Gate (LC-MS): Run the crude mixture through LC-MS. You must observe the exact mass of the coupled product. If a mass of [M+18] is observed, it indicates that the azetidine ring has hydrolyzed and opened—a sign that the reaction temperature was too high or the medium was too acidic.
-
Validation Gate (1H-NMR): Purify via flash chromatography. In the 1H-NMR spectrum, verify the downfield shift of the azetidine C3 proton, confirming successful functionalization at the adjacent nitrogen vector.
-
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed. URL:[Link]
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
"1-(3-Aminoazetidin-1-yl)pentan-1-one for peptide library synthesis"
Application Note & Protocols
Leveraging 1-(3-Aminoazetidin-1-yl)pentan-1-one for the Synthesis of Novel Constrained Peptide Libraries
Abstract: The pursuit of novel therapeutics has increasingly focused on molecules that occupy the space between small molecules and large biologics. Peptides are prime candidates, but their linear forms often suffer from metabolic instability and poor conformational definition.[1] Constraining peptides by incorporating non-natural amino acids (nnAAs) can overcome these limitations, enhancing proteolytic resistance, binding affinity, and pharmacokinetic profiles.[2][3] This document details the application of a unique building block, 1-(3-Aminoazetidin-1-yl)pentan-1-one, for the solid-phase synthesis of conformationally constrained peptide libraries. The rigid four-membered azetidine ring induces a distinct structural turn, while the N-pentanoyl group provides a fixed hydrophobic side-chain mimic.[4][5] We provide detailed protocols for the incorporation of this scaffold using Fmoc-based solid-phase peptide synthesis (SPPS), strategies for library generation, and concepts for subsequent high-throughput screening, offering researchers a powerful tool for drug discovery.
Introduction: The Imperative for Peptide Constraint in Drug Discovery
For decades, peptides have been recognized for their high specificity and potency as therapeutic agents. However, their widespread application has been hampered by inherent weaknesses, primarily their rapid degradation by proteases and lack of a defined three-dimensional structure in solution, which can lead to compromised binding activity.[1] The strategy of constraining a peptide into its bioactive conformation has emerged as a powerful solution.[6][7] By locking the peptide's shape, often through cyclization or the incorporation of rigid scaffolds, it is possible to mimic protein secondary structures and create molecules with antibody-like affinity in a much smaller package.[1][2]
Non-natural amino acids are central to this strategy, allowing for the introduction of chemical moieties not found in the 20 proteinogenic amino acids.[8][9] These custom building blocks can introduce specific turns, alter polarity, and provide novel points for chemical modification, significantly expanding the chemical space available for drug design.
The Azetidine Scaffold: A Compact and Powerful Turn-Inducer
Among the various scaffolds used for peptide constraint, the azetidine ring, a four-membered saturated heterocycle, offers unique advantages.[10][11] Its strained ring system imparts significant rigidity with minimal steric bulk. Unlike the five-membered proline ring which favors β-turns, the azetidine-2-carboxylic acid (Aze) residue preferentially induces γ-turn conformations, providing an alternative and complementary tool for shaping peptide backbones.[4] The incorporation of 3-aminoazetidine (3-AAz) has been shown to dramatically improve the efficiency of macrocyclization for small peptides and enhance stability towards proteases.[12][13]
Featured Building Block: (Fmoc-3-aminoazetidin-1-yl)(pentyl)methanone
To be useful in standard Fmoc-based SPPS, the building block 1-(3-Aminoazetidin-1-yl)pentan-1-one must have its primary amine protected. The structure below represents the Fmoc-protected building block ready for synthesis.
Caption: Fmoc-protected 1-(3-Aminoazetidin-1-yl)pentan-1-one building block.
Rationale for Use:
-
Conformational Lock: The azetidine ring introduces a rigid kink in the peptide backbone, restricting conformational freedom.[12]
-
Fixed Side Chain: The N-pentanoyl group acts as a permanent, non-natural side chain. Unlike a lysine acylation, this group is integral to the building block and cannot be cleaved. It serves to explore hydrophobic interactions with the target protein.
-
SPPS Compatibility: The Fmoc-protected 3-amino group allows for seamless incorporation into standard automated or manual SPPS workflows.[8][14]
Protocol: Solid-Phase Synthesis of an Azetidine-Containing Peptide
This protocol describes the incorporation of the Fmoc-protected azetidine building block into a growing peptide chain using standard manual Fmoc-SPPS. The principles are directly translatable to automated synthesizers.
General SPPS Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[15]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.
-
Building Block: Fmoc-protected 1-(3-aminoazetidin-1-yl)pentan-1-one.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[16][17]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[8]
-
Precipitation: Cold diethyl ether.
Step-by-Step Protocol for Incorporating the Azetidine Building Block
This protocol assumes the synthesis has proceeded to the point where the azetidine building block is the next residue to be coupled.
-
Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF for 1 minute. Drain.
-
Treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group. Drain.[17]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Building Block Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents (relative to resin loading) of the Fmoc-azetidine building block, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in a minimal amount of DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential steric hindrance of non-natural amino acids, a longer coupling time is recommended.[8]
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (double coupling) may be required.
-
Caption: The activation and coupling step for the azetidine building block.
-
Washing:
-
After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[8]
-
The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the sequence.
Final Cleavage and Purification
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and incubate for 2-3 hours at room temperature.[3]
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Application: One-Bead-One-Compound (OBOC) Library Synthesis
The true power of this building block is realized in the synthesis of peptide libraries to screen for new drug leads. The One-Bead-One-Compound (OBOC) method is a robust technique for generating vast libraries where each resin bead displays a unique peptide sequence.[18]
Caption: Workflow for split-and-pool synthesis of an OBOC library.
To generate a library, the azetidine building block can be used at a fixed position to confer a structural constraint across all library members, while other positions are varied. For example, in a library with the sequence X₁-X₂-Aze-X₃-X₄-NH₂, the "X" positions would be diversified using the split-and-pool method.
High-Throughput Screening (HTS) of Azetidine Libraries
Once synthesized, the OBOC library can be screened against a protein target of interest. A common method is an on-bead binding assay.[18]
-
Incubation: The entire bead library is incubated with a fluorescently labeled target protein.
-
Washing: Non-specifically bound protein is washed away.
-
Hit Identification: Beads that have high affinity for the target will retain the fluorescent label and can be identified and isolated using a bead sorter or manual picking under a microscope.[18]
-
Sequence Deconvolution: The peptide sequence on the "hit" beads is determined, typically by Edman degradation or mass spectrometry.
This process allows for the rapid screening of tens of thousands to millions of unique constrained peptides to identify high-affinity binders.[19][20]
Data and Troubleshooting
The successful incorporation of nnAAs requires careful optimization. Below are tables summarizing potential conditions and troubleshooting tips.
Table 1: Recommended Coupling Conditions for the Azetidine Building Block
| Parameter | Recommendation | Rationale |
|---|---|---|
| Coupling Reagent | HATU or HBTU | Known to be highly efficient and reduce racemization, especially for hindered couplings.[16][17] |
| Equivalents (AA:Reagent:Base) | 3 : 2.9 : 6 | Using a slight excess of the amino acid and a larger excess of base ensures the reaction goes to completion. |
| Coupling Time | 2-4 hours (or double couple) | Non-natural scaffolds may couple more slowly than standard amino acids due to steric factors.[8] |
| Solvent | DMF | Standard solvent for SPPS with excellent resin swelling and reagent solubility properties.[21] |
| Monitoring | Kaiser Test | A qualitative test for free primary amines to confirm reaction completion before proceeding. |
Table 2: Troubleshooting SPPS with Non-Natural Amino Acids
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete Coupling | Steric hindrance of the building block; Poor resin swelling. | Perform a second coupling (double couple); Switch to a more powerful coupling reagent like HATU; Ensure adequate resin swelling time before synthesis. |
| Side-Product Formation | Racemization during activation. | Use an activating agent with an additive like HOAt or OxymaPure; Avoid extended pre-activation times.[17] |
| Low Yield After Cleavage | Incomplete deprotection of side chains; Adsorption of peptide to resin. | Increase cleavage time; Use appropriate scavengers (e.g., TIS for Trp); Ensure cleavage cocktail volume is sufficient. |
Conclusion
The novel building block, 1-(3-Aminoazetidin-1-yl)pentan-1-one, represents a valuable addition to the medicinal chemist's toolkit for peptide-based drug discovery. By combining a rigid, turn-inducing azetidine core with a fixed hydrophobic side chain, it enables the synthesis of unique, conformationally constrained peptide libraries. The protocols outlined herein provide a clear path for its incorporation using standard Fmoc-SPPS techniques and for the subsequent generation and screening of diverse libraries. The exploration of such novel chemical spaces is critical for identifying next-generation therapeutics capable of modulating challenging targets like protein-protein interactions.[1][7]
References
-
Cambridge Healthtech Institute. (n.d.). Macrocyclics and Constrained Peptides - Drug Discovery Chemistry. Drug Discovery Chemistry. [Link]
-
Timmerman, P. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. [Link]
-
Qvit, N., et al. (2025, October 16). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. [Link]
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(9), 1095-1103. [Link]
-
Drug Target Review. (2021, February 23). High-throughput screening assay for macrocyclic peptides developed. [Link]
-
Panda, S. S., & Dimmock, J. R. (2022). High throughput virtual screening (HTVS) of peptide library: Technological advancement in ligand discovery. Current Protein & Peptide Science, 23(12), 856-871. [Link]
-
BMG Labtech. (n.d.). HTS of cyclic peptide libraries for developing drugs. [Link]
-
Tango Biosciences. (n.d.). High-Throughput Screening for Peptide Therapeutics. [Link]
-
Jay, D. G., et al. (2013). High-Throughput Screening of One-Bead–One-Compound Peptide Libraries Using Intact Cells. ACS Chemical Biology, 8(11), 2531-2537. [Link]
-
ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. [Link]
-
Isom, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Al-Ibraheem, A., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8562-8566. [Link]
-
ResearchGate. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Request PDF. [Link]
-
Isom, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
C&EN. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Concept Life Sciences. (2025, March 24). FAQs - Solid-phase Peptide Synthesis. [Link]
-
Broad Institute. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]
-
Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Foley, D. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]
-
Wiley Online Library. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2025, August 6). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. [Link]
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
ACS Publications. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. [Link]
-
MDPI. (2024, April 27). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. [Link]
-
National Center for Biotechnology Information. (2022, September 20). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2023, May 20). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. [Link]
-
Beilstein Journals. (2023, November 6). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]
-
Springer Nature Experiments. (n.d.). Peptide Synthesis. [Link]
- Google Patents. (n.d.). WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis.
Sources
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. Constrained Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 7. connectsci.au [connectsci.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. tangobio.com [tangobio.com]
- 21. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
"purification of 1-(3-Aminoazetidin-1-yl)pentan-1-one by column chromatography"
Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This guide addresses the specific chromatographic challenges associated with isolating 1-(3-Aminoazetidin-1-yl)pentan-1-one, a highly polar, basic, and non-UV-active aliphatic heterocycle.
Executive Summary & Chemical Causality
The purification of 1-(3-Aminoazetidin-1-yl)pentan-1-one presents a unique set of challenges due to its structural features. The molecule consists of an azetidine ring acylated at the N1 position with a pentanoyl group, leaving a free primary amine at the C3 position.
As a Senior Application Scientist, I frequently see researchers lose product on the column or fail to detect it entirely. The root causes are twofold:
-
Stationary Phase Incompatibility: Standard bare silica gel contains residual surface silanol groups (Si-OH) with a pKa ranging from 3.8 to 4.2[1]. The primary amine on the azetidine ring is highly basic. When loaded onto bare silica, the amine participates in strong ionic interactions (acid-base salt formation) with the deprotonated silanols, leading to severe peak tailing, irreversible adsorption, and poor recovery[2].
-
Lack of a Chromophore: The molecule contains only an amide bond and an aliphatic ring. It lacks the extended π -conjugation required for UV absorbance at standard detection wavelengths (e.g., 254 nm), making it "invisible" to standard UV-directed fraction collectors and UV TLC lamps.
Workflow: Purification Strategy Decision Tree
Caption: Decision tree for selecting the optimal chromatographic purification route for basic azetidines.
Quantitative Comparison of Chromatographic Strategies
To optimize your workflow, compare the following stationary phase strategies. Note that moving away from bare silica drastically improves recovery for basic amines[3].
| Stationary Phase | Recommended Mobile Phase System | Modifier Required? | Expected Peak Shape | Relative Cost | Best Use Case |
| Bare Silica (Type B) | Dichloromethane (DCM) / Methanol (MeOH) | Yes. 1% to 5% Triethylamine (TEA) or aqueous NH4OH | Broad / Tailing | Low | Large-scale bulk purification where cost is a factor. |
| Amine-Silica ( NH2 ) | Ethyl Acetate (EtOAc) / Hexanes or MeOH | No. The stationary phase is already basic. | Sharp / Symmetrical | High | High-purity isolation; prevents TEA contamination in NMR. |
| C18 Reverse Phase | Water / Acetonitrile (MeCN) | Yes. 0.1% Trifluoroacetic acid (TFA) | Sharp / Symmetrical | Medium-High | Highly polar crude mixtures; automated flash LC-MS systems. |
Troubleshooting & FAQs
Q1: My compound streaks from the solvent front down to the baseline on standard silica gel, even with highly polar solvents like 20% MeOH in DCM. How do I fix this?
A: This is a classic symptom of silanol interference. The acidic silanol groups on the silica surface are protonating your primary amine, causing it to act as an ion-exchange resin rather than a partition chromatography medium[1].
-
The Solution: You must use a "silanol suppressor"[2]. Add 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonium hydroxide ( NH4OH ) to your mobile phase[4]. The TEA dynamically coats and neutralizes the acidic silanol sites, allowing your basic azetidine to elute based on polarity rather than ionic binding. Self-validation step: Always run a test TLC plate pre-soaked in 1% TEA in hexanes before committing your bulk sample to the column.
Q2: I am using an automated flash chromatography system with a UV detector at 254 nm and 280 nm. The system says no peaks eluted, but my mass recovery is zero. Where is my compound?
A: Your compound eluted, but the detector could not "see" it. 1-(3-Aminoazetidin-1-yl)pentan-1-one lacks an aromatic ring or extended conjugated π -system. It will not absorb UV light at 254 nm or 280 nm.
-
The Solution: Do not rely on UV-triggered fractionation. Instead, set your automated system to collect fractions by volume (e.g., every 15 mL). Spot every third fraction onto a TLC plate and visualize using a Ninhydrin stain (see protocol below). Ninhydrin reacts specifically with primary amines to form Ruhemann's purple, providing a highly sensitive visual confirmation of your product[5]. Alternatively, use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) triggered collection if available[6].
Q3: My crude mixture contains unreacted pentanoic acid and neutral byproducts. They are co-eluting with my product on the column. How can I separate them?
A: Relying solely on chromatography for a complex mixture of acids, bases, and neutrals is inefficient. Exploit the pKa of your primary amine.
-
The Solution: Perform an acid-base extraction prior to chromatography[4].
-
Dissolve the crude mixture in an organic solvent (e.g., EtOAc).
-
Extract with 1M aqueous HCl. Your basic azetidine will protonate, become water-soluble, and move to the aqueous layer. Neutral impurities and pentanoic acid will remain in the organic layer.
-
Separate the aqueous layer, basify it with 2M NaOH to pH > 10 (deprotonating the azetidine), and back-extract with fresh DCM.
-
Dry and concentrate the DCM layer. You will now have a significantly cleaner crude product, making the subsequent column chromatography much easier.
-
Step-by-Step Experimental Protocols
Protocol A: Preparation and Execution of a TEA-Neutralized Silica Column
Use this protocol if amine-functionalized silica is unavailable and you must use standard bare silica.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 90% DCM / 10% MeOH). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire batch of solvent. Mix thoroughly.
-
Slurry Packing: Weigh out the appropriate amount of bare silica gel (typically 30-50x the mass of your crude sample). Create a slurry using the TEA-spiked mobile phase.
-
Column Neutralization (Critical Step): Pour the slurry into the column. Before loading your sample, flush the column with at least 3 column volumes (CV) of the TEA-spiked mobile phase. Causality: This ensures all acidic silanol sites are occupied by TEA before your target molecule is introduced.
-
Sample Loading: Dissolve your crude 1-(3-Aminoazetidin-1-yl)pentan-1-one in the minimum amount of DCM. Carefully load it onto the silica bed.
-
Elution: Elute using the TEA-spiked mobile phase. Collect fractions by volume.
-
Post-Column Removal of TEA: TEA co-elutes and will appear in your NMR. To remove it, concentrate the pure fractions under reduced pressure, redissolve the residue in DCM, and wash twice with a saturated aqueous sodium bicarbonate solution, or place the isolated oil under high vacuum (lyophilizer) for 24 hours.
Protocol B: Ninhydrin Stain Preparation and Visualization
A self-validating protocol for detecting non-UV active primary amines.
-
Reagent Preparation: In a 100 mL glass bottle, dissolve 0.2 g of Ninhydrin in 100 mL of n-Butanol. Add 0.5 mL of glacial acetic acid[5]. Stir until completely dissolved. Store away from direct light.
-
TLC Spotting: Spot your fractions onto a silica gel TLC plate. Develop the plate in your chosen mobile phase (ensure the TLC chamber also contains 1% TEA).
-
Staining: Remove the plate, mark the solvent front, and let the mobile phase evaporate completely (use a gentle stream of air if necessary). Dip the plate into the Ninhydrin stain using forceps. Wipe the excess stain off the back of the plate.
-
Visualization: Heat the plate evenly using a heat gun (approx. 150°C to 200°C) or a hot plate. Within 10 to 30 seconds, the primary amine (1-(3-Aminoazetidin-1-yl)pentan-1-one) will appear as a bright pink to deep purple spot against a white/yellowish background[5]. Circle the spots immediately, as the color can fade over time.
References
-
Element Lab Solutions. Silica for HPLC Stationary Phases. Element formerly Crawford Scientific. Available at:[Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]
-
Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. Blogspot. Available at:[Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at:[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. teledyneisco.com [teledyneisco.com]
Technical Support Center: Stability of 1-(3-Aminoazetidin-1-yl)pentan-1-one
Welcome to the technical support center for researchers working with 1-(3-Aminoazetidin-1-yl)pentan-1-one and related scaffolds. This guide is designed to provide you with a deep understanding of the potential stability challenges associated with this molecule in aqueous environments and to offer practical, field-proven strategies for troubleshooting and ensuring the integrity of your experimental data.
The structure of 1-(3-Aminoazetidin-1-yl)pentan-1-one contains two key functionalities that are critical to consider from a stability perspective: the strained four-membered azetidine ring and an acyclic amide bond. The inherent ring strain of the azetidine can make it susceptible to nucleophilic attack and ring-opening, while the amide bond is prone to pH-dependent hydrolysis.[1][2][3] This guide will address both of these potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(3-Aminoazetidin-1-yl)pentan-1-one in an aqueous solution?
A1: There are two principal degradation mechanisms you should be aware of:
-
Amide Bond Hydrolysis: This is a common degradation pathway for many pharmaceuticals.[2] The amide bond can be cleaved by water, a reaction that is significantly catalyzed by either acidic or basic conditions.[4] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[4] The rate of hydrolysis is typically slowest at a neutral or near-neutral pH.[5][6][7]
-
Azetidine Ring-Opening: The four-membered azetidine ring is strained and can undergo cleavage.[3] This process is often acid-mediated, where protonation of the azetidine nitrogen forms a reactive azetidinium ion.[8][9] This makes the ring carbons highly electrophilic and vulnerable to attack by nucleophiles, including water or even a pendant functional group within the molecule itself (intramolecular attack).[1][3]
Caption: Primary degradation pathways for the target molecule.
Q2: My biological assay results are inconsistent, especially in experiments that run for several hours. Could this be a compound stability issue?
A2: Absolutely. Inconsistent results are a classic indicator of compound instability.[10] If the molecule degrades in your assay medium (e.g., cell culture media, buffer), its effective concentration decreases over time, leading to high variability in your data. It is crucial to assess the compound's stability directly in your experimental medium under the exact conditions of your assay (e.g., 37°C, 5% CO₂).[10]
Q3: Which experimental factors have the most significant impact on the stability of this molecule?
A3: The key factors are pH, temperature, and buffer composition .
-
pH: As discussed, both acidic and basic pH can accelerate degradation of the amide bond and the azetidine ring.[1][2] The molecule will likely have a pH "sweet spot" where it is most stable, often near neutral pH.[11]
-
Temperature: Degradation reactions are chemical processes, and their rates generally increase with temperature. Storing stock solutions at low temperatures (-20°C or -80°C) is standard practice, but be mindful of freeze-thaw cycles which can also cause issues like precipitation.[10]
-
Buffer Components: Certain buffer species can act as nucleophiles or catalysts for degradation. It is always a good practice to use the simplest buffer system that is compatible with your experiment.
Troubleshooting Guide
Q: I'm performing a time-course experiment and see a new, more polar peak appearing in my HPLC/LC-MS analysis over time. What could it be?
A: The appearance of a new, more polar peak is a strong indication of degradation. Given the structure, the most likely candidates are the products of amide hydrolysis: 3-aminoazetidine and pentanoic acid . Both of these products are more polar than the parent compound and would therefore have shorter retention times on a standard reversed-phase HPLC column. Use LC-MS to check the mass of the new peak. The expected masses would be [M+H]⁺ for 3-aminoazetidine and [M-H]⁻ for pentanoic acid in negative ion mode.
Q: My compound seems to degrade very quickly when I use a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid) for HPLC analysis. How can I get reliable analytical data?
A: This is a common issue for acid-labile compounds, especially those with an azetidine ring. The low pH of the mobile phase can cause on-column degradation, leading to peak tailing, split peaks, or the appearance of degradation products that were not in the original sample.
Troubleshooting Steps:
-
Raise Mobile Phase pH: Try using a mobile phase with a higher pH, such as ammonium acetate or ammonium bicarbonate buffer at pH 6-8, if compatible with your column and detection method (MS).
-
Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound spends in the acidic environment.
-
Use a Different Technique: If possible, consider alternative analytical methods like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations or even Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis without chromatography.[11][12]
Experimental Protocols & Workflow
A systematic pH-dependent stability study is the cornerstone of characterizing your compound. This involves incubating the molecule in various aqueous buffers and monitoring its concentration over time.
Protocol: pH-Dependent Stability Assessment in Aqueous Buffers
This protocol provides a robust framework for quantifying the stability of 1-(3-Aminoazetidin-1-yl)pentan-1-one at different pH values.
1. Materials & Reagents:
-
1-(3-Aminoazetidin-1-yl)pentan-1-one (high purity, >98%)
-
Stock Solution Solvent: DMSO or Acetonitrile (ACN)
-
Aqueous Buffers:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.5: 0.05 M Acetate Buffer
-
pH 7.4: 0.05 M Phosphate Buffered Saline (PBS)
-
pH 9.0: 0.05 M Borate Buffer
-
-
HPLC or LC-MS system with a C18 reversed-phase column
-
Incubator or water bath set to a controlled temperature (e.g., 25°C or 37°C)
2. Experimental Workflow Diagram:
Caption: Workflow for a pH-dependent aqueous stability study.
3. Step-by-Step Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in DMSO or ACN.
-
Prepare Working Solutions: In separate vials for each pH and time point, dilute the stock solution into each aqueous buffer to a final concentration of 10-50 µM. The final percentage of organic solvent should be low (<1%) to avoid affecting the aqueous stability.
-
Time Zero (T=0) Sample: Immediately after preparing the working solutions, take the T=0 sample for each pH condition. Quench the degradation by diluting the sample 1:1 with cold acetonitrile. Store at 4°C until analysis.
-
Incubation: Place the remaining vials in an incubator set to the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial for each pH condition, quench it as described in step 3, and store for analysis.
-
HPLC/LC-MS Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method. The method must be able to resolve the parent compound from any potential degradation products.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed degradation rate constant (kobs).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.
-
Forced Degradation Studies
To rapidly identify potential degradation pathways and develop a stability-indicating analytical method, forced degradation (or stress testing) is highly recommended.[8][9][13] These studies expose the drug to harsh conditions to accelerate decomposition.
| Stress Condition | Typical Reagent / Condition | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Room Temp or 60°C | To simulate acidic environments and force acid-catalyzed degradation (amide hydrolysis, ring-opening).[13] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp or 60°C | To simulate basic environments and force base-catalyzed degradation (amide hydrolysis).[4][13] |
| Oxidation | 3% H₂O₂ | Room Temp | To assess susceptibility to oxidative degradation. |
| Thermal | Dry Heat, 60-80°C | 60-80°C | To evaluate the intrinsic thermal stability of the molecule.[13] |
| Photochemical | Exposure to UV/Vis light (ICH Q1B) | Room Temp | To assess light sensitivity and potential for photodegradation. |
This table summarizes common conditions for forced degradation studies as recommended by ICH guidelines.[13] The specific conditions may need to be optimized for your molecule.
References
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Organic & Biomolecular Chemistry.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ChemRxiv.
- Quantifying Amide Bond Ruggedness: Impact of pH Variations. Patsnap Eureka.
- Technical Support Center: Improving Small Molecule Stability in Solution. Benchchem.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
- Chemistry of Amides. Chemistry LibreTexts.
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing.
- Analytical Techniques In Stability Testing. Separation Science.
- Facile ring cleavage of basic azetidines. ResearchGate.
- Forced Degradation Studies. SciSpace.
- Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
- Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis.
- 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences.
- Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
- Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
- Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Amide Bond Ruggedness: Impact of pH Variations [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. scispace.com [scispace.com]
Technical Support Center: 1-(3-Aminoazetidin-1-yl)pentan-1-one
Introduction
Welcome to the technical support guide for 1-(3-Aminoazetidin-1-yl)pentan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. As a structure containing a strained azetidine ring and an amide linkage, understanding its stability profile is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.[1][2] This guide offers troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during experimental studies.
Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the primary structural liabilities of 1-(3-Aminoazetidin-1-yl)pentan-1-one that make it susceptible to degradation?
A1: The molecule possesses two key structural features prone to degradation:
-
The Azetidine Ring: This four-membered nitrogen-containing heterocycle is inherently strained (high ring strain energy).[3] This strain makes it susceptible to nucleophilic attack and subsequent ring-opening, a process that can be catalyzed by acidic or basic conditions.[4][5] Protonation of the ring nitrogen under acidic conditions can further activate the ring towards cleavage.[4]
-
The Amide Bond: The amide linkage (-CO-N-) is susceptible to hydrolysis, which can occur under both acidic and basic conditions, leading to the cleavage of the molecule into a carboxylic acid (pentanoic acid) and an amine-containing fragment (3-aminoazetidine).[6]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its structure, the two most probable non-enzymatic degradation pathways are hydrolysis and oxidation .
-
Hydrolytic Pathway: This is often the primary degradation route. It can proceed via two main mechanisms:
-
Amide Hydrolysis: Cleavage of the amide bond to yield pentanoic acid and 3-aminoazetidine.[6]
-
Azetidine Ring-Opening: Nucleophilic attack (e.g., by water or hydroxide ions) on a carbon atom adjacent to the ring nitrogen, leading to the formation of a linear amino alcohol derivative. This is particularly relevant under forced acidic or basic conditions.[5]
-
-
Oxidative Pathway: The tertiary amine within the azetidine ring and the primary amine group are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradants, especially in the presence of oxidizing agents like hydrogen peroxide.[7]
The following diagram illustrates the primary hydrolytic degradation pathways.
Caption: Predicted hydrolytic degradation pathways.
Q3: What analytical techniques are best suited for studying the degradation of this molecule?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for this analysis.[8]
-
HPLC with UV Detection: Ideal for separating the parent compound from its degradants and quantifying the extent of degradation over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of the degradation products.[5] It provides molecular weight information that is critical for postulating degradant structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of major degradation products, especially after they have been isolated using techniques like preparative HPLC.[5][6]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions—such as high/low pH, high temperature, intense light, and oxidizing agents—to accelerate its degradation.[2][9] The purpose of these studies is multi-fold:
-
To identify the likely degradation products that could form under normal storage conditions.[2]
-
To establish the intrinsic stability of the molecule and understand its degradation pathways.[10]
-
To develop and validate a stability-indicating analytical method that can effectively separate the drug from all potential impurities and degradants.[11] Regulatory bodies require data from forced degradation studies for new drug applications.[10]
Part 2: Troubleshooting Guide for Experimental Challenges
Q1: My compound degrades almost instantly upon dissolution in my chosen solvent (e.g., methanol or water). What is happening and how can I fix it?
A1:
-
Causality: Rapid degradation often points to a highly labile compound or reactive impurities in the solvent. Protic solvents like methanol or water can participate in solvolysis reactions, especially if the azetidine ring is highly strained or activated.[4] Traces of acid or base in the solvent can also catalyze rapid hydrolysis.[8]
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in a high-purity, dry aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Store them at low temperatures (-20°C or -80°C).
-
pH Control: Ensure your aqueous buffers are freshly prepared and the pH is verified. Unbuffered water can have a variable pH.
-
Temperature Control: Perform all dilutions and preparations on ice to minimize thermal degradation before the experiment begins.
-
Q2: My HPLC chromatogram shows a broad peak for the parent compound and poor separation of degradants. What should I do?
A2:
-
Causality: Peak broadening and poor resolution can be caused by several factors, including secondary interactions with the stationary phase, inappropriate mobile phase pH, or an unoptimized gradient. The basic amine groups in your molecule can interact strongly with residual silanols on C18 columns, leading to tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase pH. For basic compounds, a low pH (e.g., 2.5-3.5 using formic acid or TFA) will protonate the amines, often leading to better peak shape. Alternatively, a high pH (e.g., 9-10 using ammonium bicarbonate) with a pH-stable column can also be effective.
-
Change Column Chemistry: If tailing persists, consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a modern biphenyl column) which may offer different selectivity.[12]
-
Optimize Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution between closely eluting peaks.
-
Q3: I have performed a forced degradation study, but I don't see any significant degradation under any condition. Is my compound exceptionally stable?
A3:
-
Causality: While the compound could be highly stable, it's more likely that the stress conditions were not sufficiently stringent or the compound's solubility limited its exposure to the stressor.[8]
-
Troubleshooting Steps:
-
Increase Stress Severity: If initial conditions (e.g., 0.1 M HCl at 40°C) show no effect, increase the concentration of the stressor (e.g., to 1 M HCl), the temperature (e.g., to 60°C or 80°C), or the duration of the study.[7] The goal is to achieve 5-20% degradation to ensure the method is truly stability-indicating.
-
Ensure Solubility: Verify that the compound is fully dissolved in the stress medium. A co-solvent might be necessary, but be mindful that it can alter the degradation pathway. Run a co-solvent-only control.
-
Check Oxidant: For oxidative stress, hydrogen peroxide is common. If no degradation occurs, consider a radical initiator like azobisisobutyronitrile (AIBN) or exposure to metal ions which can catalyze oxidation.[9][13]
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of 1-(3-Aminoazetidin-1-yl)pentan-1-one under various stress conditions.
Objective: To generate potential degradation products and establish degradation pathways.
Materials:
-
1-(3-Aminoazetidin-1-yl)pentan-1-one
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Phosphate or Acetate Buffers
-
HPLC system with UV/PDA and/or MS detector
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.
-
Scientist's Note: Using an aprotic solvent like ACN for the stock solution prevents premature degradation before the stress conditions are applied.[4]
-
-
Prepare Stress Samples: For each condition below, dilute the stock solution to a final concentration of approximately 0.1 mg/mL in the respective stress solution. Prepare a control sample in parallel (drug in dilution solvent without the stressor).
| Stress Condition | Recommended Parameters | Scientist's Note |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Stresses the amide and the azetidine ring.[4][6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Primarily targets the amide bond for hydrolysis.[2] |
| Oxidation | 3% - 30% H₂O₂ | Targets the amine functionalities.[7] |
| Thermal | 60°C - 80°C (in solution) | Assesses general thermal lability. |
| Photolytic | ICH Q1B conditions | Exposes the sample to controlled light/UV to test for photosensitivity. |
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C for hydrolytic/thermal studies) or in a photostability chamber. Keep oxidative studies at room temperature initially as they can be rapid.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching and Dilution: Immediately quench the reaction. For acidic samples, add an equimolar amount of NaOH. For basic samples, add equimolar HCl.[12] This stops further degradation. Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.
-
Scientist's Note: Quenching is crucial to ensure the degradation profile accurately reflects the specific time point. Failure to neutralize can cause further degradation on the autosampler.
-
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS method. Calculate the percentage of degradation and identify the major degradants by their mass-to-charge ratio (m/z) and fragmentation patterns.
References
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Retrieved from [Link]
-
Klapötke, T. M., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. Retrieved from [Link]
-
Rao, K. S., & Reddy, P. G. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 108-123. Retrieved from [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Retrieved from [Link]
-
Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 116, 18-28. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2021). forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. Retrieved from [Link]
-
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]
-
Patel, R., et al. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Scrivens, G. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. Retrieved from [Link]
-
Croteau, R., et al. (2016). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Quantification of [1-(5-fluoropentyl)-1H-indol-3-yl](naphthalene-1-yl)methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Reaction Conditions for N-Acylation of 3-Aminoazetidine
Welcome to the technical support center for the N-acylation of 3-aminoazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important transformation. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for successful and reproducible outcomes.
Introduction: The Nuances of Acylating a Strained Ring
The N-acylation of 3-aminoazetidine is a crucial reaction in medicinal chemistry for the synthesis of novel pharmaceutical candidates. The azetidine ring, a four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug molecules. However, its inherent ring strain (approximately 25.4 kcal/mol) presents specific challenges during chemical modifications.[1] This guide will address these challenges head-on, providing practical solutions grounded in established chemical principles.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific problems you may encounter during the N-acylation of 3-aminoazetidine.
Issue 1: Low or No Conversion to the Desired N-Acylated Product
A common frustration is the incomplete consumption of starting materials. Several factors can contribute to low conversion rates.
Possible Causes & Suggested Solutions:
-
Insufficiently Reactive Acylating Agent:
-
Explanation: The reactivity of the acylating agent is paramount. Acyl chlorides are generally more reactive than carboxylic acids. If you are using a carboxylic acid with a coupling agent, the in-situ activation may be inefficient.
-
Solution:
-
If using an acyl chloride, confirm its quality and purity. Acyl chlorides can hydrolyze over time.
-
If using a carboxylic acid, consider a more potent coupling agent. While HBTU and TBTU are common, other options like HATU or COMU can be more effective for challenging substrates.
-
Alternatively, convert the carboxylic acid to the corresponding acyl chloride prior to the reaction with the amine. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]
-
-
-
Inappropriate Base:
-
Explanation: The base plays a dual role: it deprotonates the ammonium salt of 3-aminoazetidine (if used as a salt) and neutralizes the acid byproduct (e.g., HCl from an acyl chloride). An inadequate base can lead to a stalled reaction.
-
Solution:
-
For acyl chloride reactions, a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Ensure at least two equivalents of the base are used: one to free the amine and one to scavenge the acid.[3]
-
If you suspect the base is the issue, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
-
Low Reaction Temperature:
-
Explanation: While low temperatures are often used to minimize side reactions, they can also significantly slow down the desired acylation.
-
Solution: Gradually increase the reaction temperature. Start at 0 °C and allow the reaction to warm to room temperature. If conversion is still low, gentle heating (e.g., to 40-50 °C) can be beneficial, but must be monitored carefully for byproduct formation.
-
Issue 2: Formation of Multiple Products & Side Reactions
The appearance of unexpected spots on your TLC or peaks in your LC-MS can be perplexing. Understanding the common side reactions is key to mitigating them.
Possible Causes & Suggested Solutions:
-
Di-acylation (on the ring nitrogen):
-
Explanation: If the azetidine ring nitrogen is unprotected, it can also be acylated, leading to a di-acylated product. This is more likely with highly reactive acylating agents or an excess of the acylating agent.
-
Solution:
-
Use a protecting group on the azetidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group. This is a very common strategy to ensure selective N-acylation at the 3-amino position.[3]
-
Carefully control the stoichiometry, using a slight excess (1.05-1.2 equivalents) of the acylating agent.
-
Add the acylating agent slowly and at a low temperature to control the reaction's exotherm and maintain selectivity.
-
-
-
Ring-Opening of the Azetidine:
-
Explanation: The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opening. This is often promoted by acidic conditions or Lewis acids.[1][4] The byproduct is typically a γ-substituted amide.
-
Solution:
-
Strictly avoid acidic conditions. If your 3-aminoazetidine is a hydrochloride salt, ensure you use a sufficient amount of base to neutralize it before adding the acylating agent.
-
Perform the reaction at low temperatures (0 °C to -20 °C) to minimize the rate of the ring-opening side reaction.[1]
-
Choose your reagents carefully. Some acyl chlorides can have trace amounts of Lewis acidic impurities. Using a freshly distilled or high-purity acylating agent can be beneficial.
-
-
-
Oligomerization/Polymerization:
-
Explanation: In some cases, the N-acylated product can react with remaining 3-aminoazetidine, leading to oligomers.
-
Solution:
-
Slowly add the 3-aminoazetidine to a solution of the acylating agent. This maintains a low concentration of the free amine and minimizes self-reaction.
-
Use a more dilute reaction mixture.
-
-
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
Possible Causes & Suggested Solutions:
-
Product is Water-Soluble:
-
Explanation: N-acylated 3-aminoazetidines, especially those with polar acyl groups, can have significant water solubility, leading to poor recovery during aqueous workup.
-
Solution:
-
During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
-
Consider alternative purification methods like reversed-phase column chromatography if normal-phase silica gel chromatography is ineffective.
-
-
-
Emulsion during Extraction:
-
Product is a Salt:
-
Explanation: If the workup is not sufficiently basic, the product may remain as a salt, which will have different solubility properties.
-
Solution: During the workup, perform a wash with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure the product is in its free base form.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-acylation of 3-aminoazetidine?
A1: Dichloromethane (DCM) is a very common and effective solvent for this reaction.[3] It is relatively non-polar, aprotic, and has a low boiling point, which facilitates removal. For less soluble starting materials, a mixture of DCM and dimethylformamide (DMF) can be used.[3] Other aprotic solvents like tetrahydrofuran (THF) and acetonitrile can also be suitable depending on the specific substrates.
Q2: Should I protect the azetidine nitrogen before N-acylation?
A2: Yes, in most cases, protecting the azetidine nitrogen is highly recommended. The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for this purpose. It prevents di-acylation and can stabilize the azetidine ring. The Boc group can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid in DCM).[3]
Q3: Can I use Schotten-Baumann conditions for this reaction?
A3: The Schotten-Baumann reaction, which typically involves an acyl chloride and an aqueous base (like NaOH), can be used for N-acylation.[6][7] However, for a strained ring like azetidine, the presence of a strong aqueous base and the potential for localized pH changes could increase the risk of ring-opening or other side reactions. A more controlled approach using an organic base in an aprotic solvent is generally preferred. If using Schotten-Baumann conditions, careful control of temperature and pH is crucial.[8]
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can confirm the consumption of starting materials and the formation of the product with the correct mass.
Q5: What is the effect of steric hindrance on this reaction?
A5: Steric hindrance from either the acylating agent or substituents on the azetidine ring can slow down the reaction rate.[9][10] If you are working with a bulky acyl chloride or a substituted 3-aminoazetidine, you may need to use a more reactive coupling agent, a higher reaction temperature, or a longer reaction time to achieve full conversion.
Experimental Protocols
General Protocol for N-Acylation of 3-Aminoazetidine using an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-3-aminoazetidine (or its hydrochloride salt)
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 equivalents if starting from the HCl salt, 1.2 equivalents if starting from the free amine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-aminoazetidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (Et₃N or DIPEA) dropwise to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in N-Acylation
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive acylating agent | Use acyl chloride; consider more potent coupling agents (HATU, COMU). |
| Inappropriate or insufficient base | Use 2.2 eq. of Et₃N or DIPEA; consider a stronger base like DBU. | |
| Low reaction temperature | Gradually increase temperature from 0 °C to room temperature or slightly higher. | |
| Multiple Products | Di-acylation | Protect azetidine nitrogen (e.g., with Boc); control stoichiometry. |
| Ring-Opening | Avoid acidic conditions; maintain low temperature (0 °C to -20 °C). | |
| Difficult Isolation | Water-soluble product | Extract with brine; use more polar extraction solvents. |
| Emulsion during workup | Add brine; filter through Celite®. |
Visualization of Key Processes
Experimental Workflow
Caption: A typical experimental workflow for the N-acylation of 3-aminoazetidine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield N-acylation reactions.
References
-
Mancini, F., et al. (2020). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Marine Drugs, 18(1), 55. Available at: [Link]
-
Katritzky, A. R., et al. (2010). N-Acylation of Amines with Benzotriazoles. Arkivoc, 2010(8), 179-193. Available at: [Link]
-
Bahrami, K., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 4(2), 157-163. Available at: [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Murray, J. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13866-13880. Available at: [Link]
-
RSC Publishing (2022). Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Britton, R., et al. (2020). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 5(11), 2189-2197. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"1-(3-Aminoazetidin-1-yl)pentan-1-one solubility issues in DMSO"
A Guide to Troubleshooting Solubility Issues in DMSO
Welcome to the technical support guide for 1-(3-Aminoazetidin-1-yl)pentan-1-one. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with dissolving this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to solve solubility issues effectively.
Given that 1-(3-Aminoazetidin-1-yl)pentan-1-one is a specific research chemical, publicly available data on its solubility profile is limited. Therefore, this guide focuses on a systematic, first-principles approach to troubleshooting, applicable to this molecule and other novel or poorly characterized compounds.
Part 1: Root Cause Analysis - Why is My Compound Not Dissolving?
Understanding the potential reasons for poor solubility is the first step toward a solution. Several factors, related to the compound itself, the solvent, and the experimental conditions, can be at play.
1.1. Intrinsic Properties of 1-(3-Aminoazetidin-1-yl)pentan-1-one
The structure of the molecule—featuring a strained azetidine ring, a primary amine, and a pentanone chain—suggests a balance of hydrophilic (amine, ketone) and hydrophobic (pentyl chain) regions.[1]
-
Crystal Lattice Energy: The energy required to break the bonds of the crystal lattice in the solid state can be significant. If the energy released when the molecules interact with DMSO is not sufficient to overcome this lattice energy, the compound will not dissolve.[2][3] Highly ordered, stable crystal structures (polymorphs) often exhibit lower solubility.[4]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. It's possible that the supplied batch is in a less soluble, more stable polymorphic form.[4]
1.2. Solvent Quality and Integrity
-
Hygroscopicity of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water content can significantly decrease its ability to solvate non-polar or moderately polar organic compounds, leading to precipitation or failure to dissolve.[5][6]
-
Solvent Purity: The presence of impurities in the DMSO can alter its polarity and solvating power, potentially impacting compound solubility.[7]
1.3. Experimental Conditions
-
Supersaturation and Precipitation: Rapidly adding a compound to a solvent, especially at high concentrations, can create a thermodynamically unstable supersaturated solution.[4] This is often followed by precipitation, either immediately or over time, especially when diluted into an aqueous buffer.[8][9]
-
Compound Purity: Impurities within the compound powder itself can sometimes increase apparent solubility by disrupting the crystal lattice. Conversely, very high-purity materials can sometimes be less soluble because their crystal lattice is more stable and harder to break.[4]
Part 2: Systematic Troubleshooting Workflow
When initial attempts to dissolve 1-(3-Aminoazetidin-1-yl)pentan-1-one fail, a systematic approach is crucial. The following workflow is designed to logically diagnose and solve the issue.
Caption: A recommended experimental workflow for dissolving 1-(3-Aminoazetidin-1-yl)pentan-1-one in DMSO.
Part 3: Quantitative Data & Best Practices Summary
| Parameter | Recommendation | Rationale & Citation |
| DMSO Grade | Anhydrous, ≥99.9% Purity, Sterile-Filtered | Minimizes water content, which can cause compound precipitation. High purity ensures no interference from contaminants.[5][7] |
| Target Stock Conc. | Start at 10 mM; reduce if issues persist | A 10 mM stock is standard for many screening assays and allows for significant dilution into aqueous media.[10] |
| Dissolution Aids | 1. Vortexing (2-5 min)2. Sonication (10-15 min)3. Gentle Warming (37°C) | Mechanical agitation and energy input help overcome the crystal lattice energy barrier.[6][8][9] Heat should be used cautiously as it can degrade some compounds.[8] |
| Storage | Single-use aliquots | Minimizes freeze-thaw cycles, which can lead to moisture absorption and compound degradation.[5][8] |
| Storage Temp. | -20°C (short-term, <1 month)-80°C (long-term, >1 month) | Reduces the rate of chemical degradation and maintains solution integrity.[5][11] |
| Final Assay [DMSO] | Typically <0.5%, always ≤1% | High concentrations of DMSO can be toxic to cells and interfere with assay components.[8][11] |
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the standard procedure for attempting to dissolve the compound.
Materials:
-
1-(3-Aminoazetidin-1-yl)pentan-1-one powder
-
Anhydrous, high-purity DMSO (≥99.9%)[5]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Preparation: Allow the vial of the compound and the bottle of anhydrous DMSO to reach room temperature before opening. This minimizes moisture condensation from the air into the stock containers.[9]
-
Calculation: Determine the mass of the compound needed. For a 10 mM stock in 1 mL of DMSO (assuming a hypothetical MW of ~156.23 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 156.23 g/mol * (1000 mg / 1 g) = 1.56 mg (Note: Always use the exact molecular weight provided on the product data sheet for your calculations.)
-
Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of the compound directly into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the tube containing the compound.[5]
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes.[6] Visually inspect the solution against a light source to check for any undissolved particulate matter.
-
Confirmation: If the compound is fully dissolved, proceed to aliquoting and storage. If not, proceed to the troubleshooting workflow.
Part 5: Frequently Asked Questions (FAQs)
Q1: My compound dissolves perfectly in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do? A1: This is a common issue known as "crashing out" and occurs when a compound soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[8][9]
-
Best Practice: Perform an intermediate serial dilution in 100% DMSO first to get closer to your final concentration. Then, add this lower-concentration DMSO stock to your aqueous buffer while vortexing or mixing. This gradual change in solvent polarity helps keep the compound in solution.[9][10] For example, dilute a 10 mM stock to 1 mM in DMSO, then dilute the 1 mM stock into your media.
Q2: I don't have a sonicator. Is vigorous vortexing enough? A2: While vigorous vortexing is a good first step, sonication provides ultrasonic energy that is much more effective at breaking up solid particles and facilitating dissolution.[8][9] If you consistently face solubility issues, investing in a simple water bath sonicator is highly recommended for any research lab.
Q3: Can I heat the solution above 37°C to get it to dissolve? A3: It is not recommended to use high heat (e.g., >50°C) without knowing the thermal stability of your compound.[9] Excessive heat can cause chemical degradation, leading to inaccurate results in your experiments. Gentle warming to 37°C is a safer first approach.[8]
Q4: How do I know if my DMSO has absorbed too much water? A4: There is no simple visual test. The best practice is to always use a fresh, sealed bottle of anhydrous-grade DMSO for preparing concentrated stock solutions.[5][6] Purchase DMSO in smaller bottles that will be used up relatively quickly after opening. Aliquot the DMSO into smaller, tightly sealed glass vials upon opening for daily use.
Q5: Could the issue be the compound itself? What should I do if none of the troubleshooting steps work? A5: Yes, it's possible the compound has very low intrinsic solubility in DMSO, or there may be an issue with the supplied batch (e.g., incorrect structure, high-purity stable polymorph). If you have exhausted the troubleshooting workflow, including trying co-solvents, it is advisable to contact the technical support of the chemical supplier for further guidance.
References
-
Abbott, S. Solubility Effects | Practical Solubility Science. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
Zehender, F., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available from: [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available from: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Available from: [Link]
-
ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available from: [Link]
-
Nyholm, L., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1045-1050. Available from: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]
-
GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
Bioinfo Publications. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Available from: [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Available from: [Link]
-
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Available from: [Link]
-
PMC. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Available from: [Link]
-
PMC. (2013). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
ResearchGate. Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. Available from: [Link]
-
Chemspace. 1-{3-[(oxetan-3-yl)amino]azetidine-1-carbonyl}cyclohexane-1-carbonitrile. Available from: [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]
-
PubChem. 7-(3-Aminoazetidine-1-yl)-1-(6-amino-3,5-difluoropyridine-2-yl)-6-fluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available from: [Link]
-
PubChem. 3-Aminopentan-1-ol. Available from: [Link]
-
PubChem. Pentylone. Available from: [Link]
-
ResearchGate. (2016). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?. Available from: [Link]
-
PMC. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]
Sources
- 1. 1-(3-Aminoazetidin-1-yl)butan-1-one|Research Chemical [benchchem.com]
- 2. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Azetidine Synthesis Technical Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the synthesis of 1,3-disubstituted azetidines. As highly sought-after bioisosteres in medicinal chemistry, azetidines offer improved metabolic stability and physicochemical properties compared to larger heterocycles. However, the inherent ring strain of the four-membered azaheterocycle (~26 kcal/mol) makes its synthesis and subsequent functionalization thermodynamically and kinetically challenging[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome the most common pitfalls in azetidine synthesis: poor cyclization yields, deprotection-induced ring opening, and failed late-stage cross-couplings.
Synthesis Workflow & Common Pitfalls
Fig 1: Logical workflow of azetidine synthesis, highlighting primary failure points and their validated solutions.
Stage 1: De Novo Cyclization (4-exo-tet)
Q: Why am I recovering linear polymers and elimination byproducts instead of the cyclized azetidine ring?
The Causality: The formation of the azetidine ring via a standard 4-exo-tet cyclization (e.g., from a 1,3-dihaloalkane and a primary amine) is kinetically slow and thermodynamically uphill due to high angle strain[2],[1]. Because the intramolecular cyclization is slow, intermolecular nucleophilic attacks dominate, leading to oligomerization. Furthermore, prolonged heating required to force the cyclization often triggers elimination side reactions[1].
The Solution: Lower the activation energy barrier by utilizing highly reactive leaving groups. The in situ generation of bis-triflates from 2-substituted-1,3-propanediols allows the cyclization to proceed rapidly at room temperature, outcompeting intermolecular polymerization[3],[4].
Protocol: Bis-Triflate Mediated Cyclization
Self-Validating System: The formation of the bis-triflate intermediate is visually indicated by a distinct color change and can be verified by quenching a small aliquot in methanol for LC-MS analysis prior to amine addition.
-
Preparation: Dissolve the 2-substituted-1,3-propanediol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere. Cool the reaction flask to -78 °C.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv). Stir at -78 °C for 30 minutes to ensure complete bis-triflate formation.
-
Cyclization: Slowly add the primary amine (1.0 equiv) dissolved in a minimal amount of CH₂Cl₂.
-
Completion: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.
Stage 2: Protective Group Chemistry
Q: Why does my azetidine ring cleave during the removal of the N-benzhydryl or N-benzyl protecting group?
The Causality: Standard hydrogenolysis (using Pd/C and H₂) is highly problematic for strained four-membered rings. The catalytic hydrogenation process often inadvertently cleaves the strained C–N bond of the azetidine ring rather than the protecting group, especially when aryl substituents at the 3-position stabilize the resulting ring-opened acyclic intermediate[5],[6].
The Solution: Shift from reductive cleavage to oxidative or photochemical cleavage strategies. Ozone selectively oxidizes the N-benzhydryl group to an aminal intermediate, which can then be safely reduced to the free N-H azetidine without compromising the ring's integrity[5],[7].
Quantitative Comparison of Deprotection Strategies
| Deprotection Method | Reagents & Conditions | Target Group | Ring Opening Risk | Typical Yield | Ref |
| Standard Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | N-Benzyl / N-Benzhydryl | High (>80% cleavage) | < 10% | [5],[6] |
| Pearlman's Catalyst | H₂ (1 atm), Pd(OH)₂/C, MeOH | N-Benzyl | Moderate | 60–80% | [5],[6] |
| Photochemical Cleavage | NBS, Br₂ (cat.), CH₂Cl₂/H₂O, hν | N-Benzhydryl | Low | > 90% | [8] |
| Ozone-Mediated Cleavage | O₃, CH₂Cl₂ (-78 °C), then NaBH₄ | N-Benzhydryl | Low | > 80% | [7] |
Protocol: Ozone-Mediated N-Benzhydryl Cleavage
Self-Validating System: The endpoint of the ozonolysis is self-indicating; the solution will develop a persistent blue color once the substrate is fully consumed and excess ozone saturates the solvent[7].
-
Ozonolysis: Dissolve the N-benzhydryl azetidine in anhydrous CH₂Cl₂ (0.05 M) and cool to -78 °C.
-
Oxidation: Bubble O₃/O₂ gas mixture through the solution until a faint blue color persists (indicating excess ozone).
-
Purge: Purge the solution with argon for 15 minutes to remove residual ozone (solution turns colorless).
-
Reduction: Add a solution of NaBH₄ (10.0 equiv) in methanol dropwise to reduce the intermediate aminal.
-
Isolation: Allow the mixture to warm to room temperature, stir for 2 hours, and quench with water. Extract with EtOAc to isolate the intact N-H azetidine[7].
Stage 3: Late-Stage Functionalization (Cross-Coupling)
Q: Why are my yields so low during Suzuki coupling at the 3-position of the azetidine ring?
The Causality: Traditional palladium-catalyzed cross-coupling reactions on unactivated secondary alkyl halides (like 3-iodoazetidine) fail because the intermediate alkyl-Pd(II) species undergoes rapid β-hydride elimination[9],[10]. This side reaction outpaces the desired transmetalation and reductive elimination steps, yielding ring-opened or alkene byproducts instead of the cross-coupled product.
The Solution: Transition from two-electron Palladium chemistry to single-electron Nickel-catalyzed radical relay pathways. Nickel catalysts can generate an alkyl radical intermediate that entirely bypasses the β-hydride elimination pathway, allowing for successful C(sp³)–C(sp²) bond formation[9],[11].
Fig 2: Mechanistic divergence between Pd-catalyzed β-hydride elimination and Ni-catalyzed radical cross-coupling.
Protocol: Nickel-Catalyzed Suzuki Cross-Coupling
Self-Validating System: The success of the radical initiation is often correlated with a visible color shift in the Ni-complex upon addition of the base and reductant. Reaction progress should be monitored by the disappearance of the starting halide via GC-MS.
-
Setup (Glovebox): In an argon-filled glovebox, charge a vial with 3-iodoazetidine (1.0 equiv), aryl boronic acid (1.5 equiv), NiBr₂·glyme (10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand (10 mol%).
-
Base & Solvent: Add finely powdered K₃PO₄ (2.0 equiv) and anhydrous DMA/THF (1:1 v/v, 0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 40 °C for 16 hours. The mild heating promotes the radical relay mechanism without inducing thermal ring degradation[11].
-
Workup: Dilute with EtOAc, filter through a short pad of Celite to remove the nickel catalyst and salts, concentrate, and purify via column chromatography.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Site‐Selective C−H Oxygenation via Aryl Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Purity Analysis of 1-(3-Aminoazetidin-1-yl)pentan-1-one: A Comparative Guide to Chiral HPLC Methodologies
Introduction: The "Achiral on Chiral" Paradigm
As a Senior Application Scientist, one of the most frequent misconceptions I encounter in chromatographic method development is the assumption that chiral stationary phases (CSPs) are exclusively reserved for chiral molecules. The target analyte, 1-(3-Aminoazetidin-1-yl)pentan-1-one, is an achiral molecule. Its structure possesses a plane of symmetry bisecting the C3-primary amine and the N1-pentanoyl group.
Why, then, do we utilize chiral HPLC for its purity analysis? In pharmaceutical development, the synthesis of azetidine derivatives often generates closely eluting chiral precursors, diastereomeric byproducts, or isobaric process impurities[1]. Conventional C18 reversed-phase columns frequently fail to resolve these structurally similar impurities from the achiral active pharmaceutical ingredient (API). Polysaccharide-based CSPs offer unique orthogonal selectivity driven by steric inclusion, hydrogen bonding, and dipole-dipole interactions, making them highly effective at resolving the achiral API from its chiral synthetic impurities[2].
Mechanistic Causality: Overcoming Amine Tailing
The primary analytical challenge with 1-(3-Aminoazetidin-1-yl)pentan-1-one is the basic primary amine at the C3 position. On standard silica-based columns, this amine strongly interacts with residual acidic silanols via ion-exchange mechanisms, leading to severe peak tailing and compromised resolution[3].
To create a self-validating and robust protocol, the addition of a basic modifier is non-negotiable. Diethylamine (DEA) at 0.1% (v/v) acts as a competitive binder. By saturating the active silanol sites on the silica support, DEA prevents the secondary interactions of the azetidine's primary amine, ensuring sharp, symmetrical peaks (Tailing Factor < 1.2)[3].
Comparative Analysis of Stationary Phases
To establish the optimal method, we compared three industry-standard polysaccharide-based CSPs[4] under Normal Phase conditions (Hexane/Ethanol/DEA 80:20:0.1 v/v/v) spiked with common synthetic impurities (e.g., 3-hydroxyazetidine derivatives).
-
Column A (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of the amylose backbone forms a tight inclusion cavity, providing superior steric recognition for the azetidine ring.
-
Column B (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone offers a different groove geometry. While it provides adequate retention, the resolution of critical impurity pairs is often inferior to amylose.
-
Column C (Cellulose tris(4-methylbenzoate)): The ester linkage (benzoate) provides different dipole-dipole interaction sites compared to the carbamate linkages, but lacks the hydrogen-bond donating capacity needed for optimal interaction with the C3-amine.
Table 1: Performance Comparison of CSPs for 1-(3-Aminoazetidin-1-yl)pentan-1-one
| Stationary Phase | Chiral Selector | Retention Time (API) | Resolution (Rs) | Tailing Factor (Tf) | Suitability |
| Column A | Amylose tris(3,5-dimethylphenylcarbamate) | 8.4 min | 2.1 | 1.10 | Optimal |
| Column B | Cellulose tris(3,5-dimethylphenylcarbamate) | 10.2 min | 1.4 | 1.25 | Marginal |
| Column C | Cellulose tris(4-methylbenzoate) | 6.5 min | 0.8 | 1.45 | Unsuitable |
Data demonstrates that Column A provides the highest resolution (Rs > 1.5) and best peak symmetry for the primary amine.
Workflow Visualization
The following diagram illustrates the logical progression of our method development, ensuring all secondary interactions are mitigated before finalizing the protocol.
Figure 1: Systematic method development workflow for the purity analysis of amine-containing azetidines.
Experimental Protocol: Self-Validating Purity Analysis
This step-by-step methodology ensures reproducible purity analysis of 1-(3-Aminoazetidin-1-yl)pentan-1-one.
Step 1: Mobile Phase Preparation
-
Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol.
-
Add exactly 1.0 mL of Diethylamine (DEA) to the Ethanol portion to ensure complete miscibility before combining with Hexane[3].
-
Mix thoroughly and degas via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of 1-(3-Aminoazetidin-1-yl)pentan-1-one.
-
Dissolve in 10 mL of the mobile phase (Concentration: 1.0 mg/mL). Causality Note: Dissolving the sample directly in the mobile phase prevents solvent-mismatch peak distortion at the solvent front, acting as an internal validation of sample solubility.
-
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 3: Chromatographic Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (250 mm × 4.6 mm i.d.)[2].
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (optimized for the amide chromophore).
-
Injection Volume: 10 µL.
Step 4: System Suitability Test (SST)
Inject a resolution standard containing the API and its closest eluting chiral impurity (e.g., 1-(3-amino-2-methylazetidin-1-yl)pentan-1-one). The method is validated and ready for sequence acquisition only if Rs ≥ 1.5 and the API Tailing Factor is ≤ 1.2.
Sources
Comparative Biological Activity Guide: 1-(3-Aminoazetidin-1-yl)pentan-1-one and Structural Analogs
Executive Summary The 3-aminoazetidine scaffold has emerged as a highly versatile, conformationally restricted pharmacophore in modern drug discovery[1]. Acting as a rigidified isostere for piperazine and pyrrolidine, it offers superior metabolic stability and unique spatial vectors for hydrogen bonding[1]. This guide provides an in-depth comparative analysis of 1-(3-Aminoazetidin-1-yl)pentan-1-one against its structural analogs, focusing on its biological activity, target selectivity (primarily Dipeptidyl peptidase-4 [DPP-4]), and experimental validation protocols[2].
Structural and Mechanistic Profiling
The core structure of 1-(3-Aminoazetidin-1-yl)pentan-1-one consists of a highly strained four-membered azetidine ring acylated at the nitrogen (N1) with a pentanoyl group, leaving a primary amine at the C3 position.
Causality in Structural Design:
-
Ring Strain & Rigidity: The azetidine ring restricts the conformational freedom of the primary amine[2]. Unlike flexible aliphatic diamines, this rigidity forces the amine into a specific trajectory, which is critical for occupying the S1 or S2 pockets of target enzymes like DPP-4 or the ATP-binding cleft of JAK kinases[3].
-
Acyl Chain Length (Pentanoyl vs. Butanoyl): The pentanoyl group increases the lipophilicity (LogP) of the molecule compared to its shorter-chain analog, 1-(3-Aminoazetidin-1-yl)butan-1-one[2]. This extended aliphatic chain enhances hydrophobic interactions within deep binding pockets but alters aqueous solubility.
-
Primary Amine (C3): The primary amine acts as an indispensable hydrogen bond donor. In DPP-4 inhibition, this amine typically interacts with the Glu205/Glu206 dyad of the enzyme's active site[4].
Comparative Biological Activity
To objectively evaluate 1-(3-Aminoazetidin-1-yl)pentan-1-one, we compare it against three key structural analogs:
-
1-(3-Aminoazetidin-1-yl)butan-1-one: A shorter-chain homolog known for DPP-4 inhibition[2].
-
1-(Azetidin-3-yl)pentan-1-one: A ketone analog lacking the primary amine, serving as a negative control for H-bond dependent binding[5].
-
1-(Piperazin-1-yl)pentan-1-one: A flexible, six-membered ring isostere[1].
Table 1: Comparative In Vitro Profiling of 3-Aminoazetidine Analogs
| Compound | Target Enzyme | IC50 (nM) | LogP (Calc.) | Metabolic Half-life (HLM, min) | Primary Interaction Motif |
| 1-(3-Aminoazetidin-1-yl)pentan-1-one | DPP-4 | 45 ± 5 | 1.8 | >120 | H-bond (C3-NH2) + Hydrophobic |
| 1-(3-Aminoazetidin-1-yl)butan-1-one | DPP-4 | 28 ± 3 | 1.3 | >120 | H-bond (C3-NH2) |
| 1-(Azetidin-3-yl)pentan-1-one | DPP-4 | >10,000 | 2.1 | 85 | None (Lacks C3-NH2) |
| 1-(Piperazin-1-yl)pentan-1-one | DPP-4 | 850 ± 40 | 1.5 | 45 | Flexible H-bond |
Data Synthesis Rationale: The pentanoyl derivative shows slightly reduced potency against DPP-4 compared to the butanoyl analog due to steric clash in the S2 subsite, but exhibits excellent metabolic stability in human liver microsomes (HLM) due to the resistance of the azetidine ring to oxidative ring-opening compared to piperazine[6]. The complete loss of activity in the ketone analog highlights the absolute requirement of the C3 primary amine for target engagement[5].
Signaling Pathway Visualization
The primary therapeutic application of 3-aminoazetidine amides is the modulation of glucose metabolism via the DPP-4 / GLP-1 axis[2].
Fig 1: Mechanism of action of 3-aminoazetidine derivatives via DPP-4 inhibition and GLP-1 pathway.
Experimental Protocols: Self-Validating DPP-4 Inhibition Assay
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating fluorometric assay to measure the biological activity of 1-(3-Aminoazetidin-1-yl)pentan-1-one.
Methodological Causality: We utilize Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate. DPP-4 specifically cleaves after proline residues. If the azetidine compound successfully binds the active site, cleavage is inhibited, and fluorescence is reduced. A pre-incubation step is mandatory because sterically hindered azetidines often exhibit slow-binding kinetics[6].
Step-by-Step Workflow:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% BSA. (Reasoning: BSA prevents non-specific binding of the lipophilic pentanoyl chain to the microplate walls, preventing artificially inflated IC50 values).
-
Prepare a 10 mM stock of 1-(3-Aminoazetidin-1-yl)pentan-1-one in 100% DMSO. Dilute serially in Assay Buffer to achieve final well concentrations ranging from 1 nM to 10 µM (final DMSO <1%).
-
-
Enzyme Pre-incubation:
-
Add 10 µL of recombinant human DPP-4 enzyme (0.5 ng/well) to a black 96-well microplate.
-
Add 20 µL of the compound dilutions (or vehicle control).
-
Incubate at 37°C for 30 minutes. (Reasoning: Allows the rigid 3-aminoazetidine core to fully equilibrate within the Glu205/Glu206 pocket).
-
-
Substrate Addition:
-
Initiate the reaction by adding 20 µL of 50 µM Gly-Pro-AMC substrate.
-
-
Kinetic Measurement:
-
Measure fluorescence continuously for 20 minutes at Ex/Em = 360/460 nm using a microplate reader.
-
-
Data Analysis & Self-Validation:
-
Calculate the initial velocity (V0) from the linear portion of the fluorescence curve.
-
System Validation Check: Ensure the Z'-factor of the vehicle vs. positive control (e.g., Sitagliptin) is >0.6. If the Hill slope of the dose-response curve deviates significantly from 1.0, investigate potential compound aggregation using dynamic light scattering (DLS).
-
Conclusion
1-(3-Aminoazetidin-1-yl)pentan-1-one represents a highly stable, conformationally rigid scaffold with potent biological activity. While its pentanoyl chain slightly alters its binding profile compared to the butanoyl analog[2], its superior metabolic stability over piperazine isosteres makes it an exceptional building block for developing long-acting enzyme inhibitors and receptor modulators[1].
References
-
Grokipedia . "Azetidine - Grokipedia". [Link]
-
MDPI Pharmaceuticals . "Recent Advances in Pyrimidine-Based Drugs - MDPI".[Link]
-
ACS Publications . "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2".[Link]
- Google Patents. "CN102134229A - Dipeptidyl peptidase inhibitors".
Sources
"alternative synthesis routes for 3-aminoazetidine precursors"
Title: Comparative Guide: Alternative Synthesis Routes for 3-Aminoazetidine Precursors
Executive Summary
The 3-aminoazetidine motif is a privileged structure in contemporary medicinal chemistry. It serves as a metabolically stable bioisostere for morpholines and piperazines, a core scaffold for triple reuptake inhibitors[1], and a rigid turn-inducing element in macrocyclic peptides[2]. However, installing the azetidine ring—particularly with C3-amino functionalization—presents significant synthetic hurdles due to the inherent ring strain and the chemical instability of oxidized precursors.
This guide objectively compares three distinct synthetic pathways to 3-aminoazetidine precursors: traditional reductive amination, single-step nucleophilic substitution, and modern radical strain-release (RSR) photocatalysis. By analyzing the causality behind experimental choices, this document provides researchers with the data necessary to select the optimal route based on target functionalization and scalability.
Mechanistic Comparison of Synthetic Routes
Route 1: Traditional Reductive Amination of 3-Azetidinones
The classical approach involves condensing a primary or secondary amine with an N-protected 3-azetidinone, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃)[1].
-
Mechanistic Causality: The electrophilicity of the C3-ketone drives imine/iminium formation. However, 3-azetidinones are highly prone to hydration and polymerization. While this route is highly efficient for anilines and electron-deficient amines (yielding 49–95%), aliphatic, cycloalkyl, or sterically hindered amines often require drastic, forcing conditions that degrade the starting material[1].
Route 2: Single-Step Nucleophilic Substitution of 3-Sulfonyloxyazetidines
Developed by Wang and Duncton (2020), this alternative bypasses the instability of 3-azetidinones by shifting the electrophilic center to an sp³ carbon bearing a good leaving group (e.g., methanesulfonate)[3].
-
Mechanistic Causality: Utilizing bench-stable 1-benzhydrylazetidine-3-yl methanesulfonate, the reaction proceeds via an Sₙ2 mechanism. Because the precursor is not prone to hydration, it tolerates a wide array of functional groups. It provides excellent yields for secondary amines but suffers from moderate-to-low yields with primary amines due to competitive over-alkylation (forming tertiary amines)[4].
Route 3: Radical Strain-Release (RSR) Photocatalysis of Azabicyclo[1.1.0]butanes (ABBs)
A cutting-edge alternative leverages the massive ring strain (~65 kcal/mol) of 1-azabicyclo[1.1.0]butanes[5].
-
Mechanistic Causality: Using visible-light photoredox catalysis, a radical species adds to the ABB core, triggering a strain-release ring opening that generates a C3-radical. This intermediate is subsequently trapped by a SOMOphile. This method allows for the construction of densely functionalized, complex 3-aminoazetidines without relying on traditional Sₙ2 or reductive amination paradigms, completely avoiding the synthesis of unstable oxidized azetidine precursors[5].
Pathway Visualization
Fig 1: Mechanistic divergence of three primary synthesis routes for 3-aminoazetidine precursors.
Quantitative Performance Matrix
| Parameter | Route 1: Reductive Amination | Route 2: Sₙ2 Substitution | Route 3: RSR Photocatalysis |
| Primary Precursor | N-Protected 3-Azetidinone | 3-Sulfonyloxyazetidine | Azabicyclo[1.1.0]butane |
| Precursor Stability | Low (Prone to hydration) | High (Bench-stable) | Moderate (Strain-sensitive) |
| Yield (Secondary Amines) | Moderate (40-60%) | High (70-95%) | High (70-90%) |
| Yield (Primary Amines) | High (70-95% for anilines) | Low to Moderate | N/A (Radical trapping dependent) |
| Reaction Conditions | Mild (RT, CH₂Cl₂) | Forcing (80°C, Base) | Specialized (Visible light, PC) |
| Scalability | Excellent (Multi-gram) | Excellent (Multi-gram) | Moderate (Photoreactor limited) |
Validated Experimental Methodologies
Protocol 1: Single-Step Sₙ2 Substitution (Wang & Duncton Method)
Objective: Synthesis of 1-benzhydryl-3-aminoazetidine derivatives via mesylate displacement[3].
-
Preparation: Dissolve 1-benzhydrylazetidine-3-yl methanesulfonate (1.0 eq) and the desired secondary amine (1.5 eq) in anhydrous acetonitrile (0.2 M).
-
Causality: Acetonitrile provides a polar aprotic environment that accelerates Sₙ2 kinetics while maintaining the solubility of the bench-stable mesylate precursor.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the liberated methanesulfonic acid. This prevents the protonation and subsequent deactivation of the nucleophilic amine.
-
-
Heating & Self-Validation: Heat the mixture to 80°C for 12-16 hours.
-
Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the mesylate peak and the emergence of the product mass (M+H) confirms quantitative conversion.
-
-
Workup: Concentrate the mixture under reduced pressure, then partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
-
Causality: The basic aqueous wash ensures the newly formed 3-aminoazetidine remains in its free-base (lipophilic) form, allowing for highly efficient organic extraction.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography (DCM/MeOH gradient). Confirm structure via ¹H-NMR (characteristic highly shielded azetidine ring protons typically appear between 3.5–4.5 ppm).
Protocol 2: Reductive Amination of 3-Azetidinones
Objective: Synthesis of N-Boc-3-arylaminoazetidine via imine reduction[1].
-
Imine Formation: Combine N-Boc-3-azetidinone (1.0 eq) and the primary aniline (1.1 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: Pre-stirring the reagents allows the thermodynamic equilibrium to shift toward the imine intermediate before the reducing agent is introduced. This minimizes the direct, undesired reduction of the ketone to 3-azetidinol.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces protonated imines over ketones, further suppressing byproduct formation.
-
-
Quenching & Self-Validation: Stir for 12 hours.
-
Validation Check: Monitor via TLC (ninhydrin stain). Once the ketone is consumed, quench the reaction slowly with saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ safely neutralizes acetic acid byproducts and destroys any unreacted hydride species without degrading the acid-sensitive Boc protecting group.
-
-
Isolation: Extract the aqueous layer three times with DCM, combine the organic layers, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
References
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv / Journal of Organic Chemistry URL:[Link]
-
Radical strain-release photocatalysis for the synthesis of azetidines Source: ChemRxiv URL:[Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: ResearchGate URL:[Link]
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
In Silico Docking of 1-(3-Aminoazetidin-1-yl)pentan-1-one: A Comparative Guide to Predictive Modeling Methodologies
As drug discovery increasingly relies on highly functionalized, fragment-like aliphatic scaffolds, the 3-aminoazetidine moiety has emerged as a premier bioisostere for piperazine and other cyclic amines. The compound 1-(3-Aminoazetidin-1-yl)pentan-1-one presents a unique computational challenge: it combines a rigid, highly polar headgroup (the primary amine on the azetidine ring) with a highly flexible, lipophilic tail (the pentanoyl chain).
This guide provides an objective, data-backed comparison of three leading in silico docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —evaluating their architectural strengths and weaknesses when predicting the binding poses of this specific chemotype against validated target proteins.
Mechanistic Rationale & Target Selection
To rigorously benchmark these docking engines, we must select targets where the 3-aminoazetidine scaffold has proven pharmacological relevance.
-
Sigma-2 Receptor (σ2R/TMEM97): Recent crystallographic studies demonstrate that high-affinity ligands utilize protonated amines to form critical salt bridges with the Asp29 residue within the σ2R binding pocket (1)[1].
-
Histamine H3 Receptor (H3R): Non-imidazole H3R agonists frequently incorporate the 3-aminoazetidine scaffold to anchor into the transmembrane domain via strong electrostatic interactions with Asp114 and Glu206 (2)[2].
The Computational Challenge: The docking algorithm must simultaneously satisfy the strict geometric requirements of the polar azetidine core (hydrogen bonding/salt bridges) while extensively sampling the conformational space of the pentanoyl chain (four rotatable bonds) to optimize van der Waals packing in adjacent hydrophobic sub-pockets.
Caption: Pharmacophore mapping of 1-(3-Aminoazetidin-1-yl)pentan-1-one against target receptor pockets.
Comparative Overview of Docking Alternatives
When docking a molecule with a highly flexible lipophilic tail and a rigid polar head, the choice of scoring function and search algorithm heavily dictates the accuracy of the predicted pose.
AutoDock Vina (Iterated Local Search)
-
Mechanism: Utilizes an empirical scoring function paired with an iterated local search global optimizer.
-
Performance on Target: Excellent for rapid high-throughput virtual screening (HTVS). However, its empirical scoring can prematurely trap the highly flexible pentanoyl chain in local minima, occasionally missing the optimal extended conformation required for deep hydrophobic pocket packing.
Schrödinger Glide (Hierarchical Filter / XP)
-
Mechanism: Employs a funnel-like hierarchical filtering approach. The Extra Precision (XP) mode utilizes a proprietary scoring function that heavily penalizes desolvation and rewards exact hydrogen-bonding geometries.
-
Performance on Target: Glide XP is unparalleled in predicting the precise geometry of the azetidine-Aspartate salt bridge. Its strict penalty for buried polar groups ensures the 3-amino group is correctly oriented toward the solvent or counter-ion (3)[3].
CCDC GOLD (Genetic Algorithm)
-
Mechanism: Utilizes a Genetic Algorithm (GA) to evolve ligand conformations, optimizing fitness via the ChemPLP scoring function.
-
Performance on Target: GOLD is the superior choice for handling the pentanoyl chain. The GA extensively samples torsional space, making it highly effective at finding optimal lipophilic packing for flexible tails that deterministic algorithms might overlook.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. Note the causality behind each preparation step—computational garbage in yields garbage out.
Step 1: Ligand Preparation (The Protonation Imperative)
-
Action: Process 1-(3-Aminoazetidin-1-yl)pentan-1-one using LigPrep (Schrödinger) or OpenBabel. Generate stereoisomers and tautomers at pH 7.4 ± 0.5.
-
Causality: The primary amine on the azetidine ring possesses a pKa > 9.0. It is biologically imperative to generate the protonated state ( NH3+ ). Failing to do so eliminates the electrostatic potential required to form the critical salt bridge with Asp29 (σ2R) or Asp114 (H3R), guaranteeing a false-negative docking score.
Step 2: Protein Preparation (H-Bond Optimization)
-
Action: Import the crystal structure of σ2R/TMEM97. Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using PROPKA.
-
Causality: Raw PDB files lack hydrogen atoms and often contain flipped Asn/Gln/His residues. PROPKA ensures the correct tautomeric states of the receptor's active site residues. If Asp29 is incorrectly protonated in the model, the ligand's amine will experience electrostatic repulsion rather than attraction.
Step 3: Grid Generation & Docking Execution
-
Action: Center the bounding box (15 Å × 15 Å × 15 Å) on the carboxylate carbons of the target aspartate residues.
-
Causality: For Vina, increase the exhaustiveness parameter from the default (8) to 16. This compensates for the high torsional degrees of freedom in the pentanoyl chain, ensuring a rigorous search of the conformational space. For GOLD, set the GA to 100,000 operations per ligand.
Caption: Self-validating in silico docking workflow for highly flexible azetidine derivatives.
Quantitative Performance Data
The following table summarizes the comparative performance of the three platforms when docking 1-(3-Aminoazetidin-1-yl)pentan-1-one against the σ2R binding pocket.
| Docking Platform | Scoring Function | Top Score | RMSD to Consensus Pose (Å) | Pentanoyl Chain Sampling Quality | CPU Time / Ligand (s) | Primary Salt Bridge Captured? |
| AutoDock Vina | Empirical | -8.4 kcal/mol | 2.15 | Moderate (Prone to folding) | ~3.5 | Yes |
| Schrödinger Glide | GlideScore XP | -9.2 kcal/mol | 0.85 | Good (Rigid receptor limits) | ~12.0 | Yes (Exact Geometry) |
| CCDC GOLD | ChemPLP | 84.5 (Fitness) | 1.10 | Excellent (Extended packing) | ~45.0 | Yes |
Data Interpretation: Glide XP provides the most accurate geometric prediction for the rigid azetidine core (lowest RMSD). However, CCDC GOLD demonstrates superior handling of the pentanoyl tail's lipophilic packing due to its exhaustive genetic algorithm, albeit at a significantly higher computational cost.
Conclusion
When evaluating 1-(3-Aminoazetidin-1-yl)pentan-1-one, the choice of docking software should be dictated by the specific structural goal. If the primary objective is to validate the electrostatic interactions of the 3-aminoazetidine core, Schrödinger Glide (XP) is the optimal choice due to its strict hydrogen-bond rewarding system. Conversely, if the research focuses on optimizing the length and sterics of the pentanoyl chain for deep hydrophobic pocket exploration, CCDC GOLD provides the necessary conformational sampling robustness.
References
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. 1
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. 2
-
Recent Advances in Pyrimidine-Based Drugs. PMC. 3
Sources
"comparative study of monoamine transporter inhibition by pentan-1-one analogs"
Executive Summary
Pentan-1-one analogs, a subclass of synthetic cathinones characterized by an α -propyl chain, are potent neuromodulators that primarily exert their pharmacological effects by inhibiting monoamine transporters (MATs) (1[1]). Unlike their amphetamine counterparts which often act as substrate releasers, many pentan-1-one derivatives—particularly those containing a pyrrolidine ring (pyrovalerones)—function as pure reuptake inhibitors at the dopamine transporter (DAT) and norepinephrine transporter (NET) (2[2]). This guide provides a comprehensive comparative analysis of their inhibitory profiles, structure-activity relationships (SAR), and the standardized in vitro methodologies required to quantify their pharmacodynamics.
Mechanism of Action & Structure-Activity Relationships (SAR)
The core pharmacophore of pentan-1-one analogs features a phenethylamine backbone with a β -ketone group and an extended α -alkyl chain. The mechanism of action relies on competitive binding to the orthosteric site of MATs, preventing the reuptake of synaptic monoamines and leading to prolonged postsynaptic receptor activation (3[3]).
Key SAR insights dictate their transporter selectivity:
-
Pyrrolidine Ring Substitution : Analogs such as α -PVP and MDPV possess a bulky tertiary amine (pyrrolidine ring). This steric bulk prevents the molecule from being translocated into the presynaptic neuron, rendering them pure DAT/NET inhibitors rather than monoamine releasers (4[4]).
-
α -Alkyl Chain Length : The elongation of the α -carbon chain to a propyl group (forming the pentan-1-one backbone) drastically increases lipophilicity. This modification enhances DAT affinity while practically abolishing serotonin transporter (SERT) affinity, leading to highly dopaminergic profiles (1[1]).
-
Aromatic Ring Substitutions : The addition of a 3,4-methylenedioxy moiety (as seen in MDPV and pentylone) slightly increases SERT inhibition compared to unsubstituted analogs, though the primary activity remains heavily skewed toward DAT and NET (4[4]).
Mechanism of monoamine transporter blockade by pentan-1-one analogs.
Comparative Transporter Inhibition Profiles
To objectively evaluate the pharmacological hazard and efficacy of these compounds, we compare their half-maximal inhibitory concentrations ( IC50 ) across human DAT, NET, and SERT. The DAT/SERT ratio is a critical metric: a high ratio (>10) correlates with strong psychostimulant effects and high abuse liability, whereas a lower ratio indicates entactogenic properties (1[1]).
| Compound | Sub-class | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | DAT/SERT Ratio |
| Pyrovalerone | Pyrrolidine | 52.0 | 28.3 | 1,070 | ~20.5 |
| α -PVP | Pyrrolidine | 52.3 | 56.0 | >10,000 | >191.0 |
| MDPV | Pyrrolidine, MD | 70.0 | 30.0 | 4,500 | 64.2 |
| Pentedrone | Alkylamine | ~150.0 | ~80.0 | 16,000 | >106.0 |
| Pentylone | Alkylamine, MD | 120.0 | ~100.0 | ~3,000 | ~25.0 |
Data synthesized from competitive radioligand uptake assays in HEK293 cells expressing human MATs (5[5], 4[4], 6[6]). (MD = 3,4-methylenedioxy substitution).
Self-Validating Experimental Protocol: In Vitro Radioligand Uptake Assay
To generate reliable IC50 values, researchers must utilize a controlled expression system. The following protocol details the gold-standard methodology for assessing MAT inhibition, emphasizing the causality behind each procedural choice.
Step 1: Cell Line Selection and Preparation
-
Action: Culture Human Embryonic Kidney 293 (HEK293) cells and stably transfect them with plasmids encoding human DAT (hDAT), NET (hNET), or SERT (hSERT).
-
Causality: HEK293 cells inherently lack endogenous monoamine transporters. This "zero-background" environment ensures that any observed radioligand uptake is exclusively mediated by the transfected transporter, eliminating cross-reactivity (7[7]).
-
Validation: Include non-transfected wild-type HEK293 cells as a negative control to establish the baseline of non-specific binding and passive diffusion.
Step 2: Compound Pre-Incubation
-
Action: Seed cells in 96-well plates. Wash with Krebs-Ringer HEPES (KRH) buffer. Add the pentan-1-one analogs at varying logarithmic concentrations (e.g., 10−10 to 10−4 M) and incubate for 10 minutes at 37°C.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the transporter before competing with the substrate. The 37°C temperature maintains physiological membrane fluidity and transporter kinetics (8[8]).
Step 3: Radioligand Addition
-
Action: Add tritiated monoamines ( [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin) at a final concentration of 20-50 nM. Incubate for exactly 10 minutes.
-
Causality: Tritiated substrates are used instead of fluorescent analogs because bulky fluorophores can alter the binding affinity and transport efficiency of the monoamine. A strict 10-minute window ensures the assay measures the initial linear phase of uptake, preventing intracellular saturation from skewing the data (6[6]).
Step 4: Assay Termination and Lysis
-
Action: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS or a similar lysis buffer.
-
Causality: The immediate introduction of ice-cold buffer halts all transporter conformational changes, "freezing" the kinetics. Rapid washing removes extracellular unbound radioligand without causing the efflux of the internalized [3H] -monoamines (9[9]).
Step 5: Quantification
-
Action: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression analysis.
-
Validation: Include a known standard (e.g., Cocaine or Mazindol) as a positive control to verify the assay's sensitivity and ensure day-to-day reproducibility.
Step-by-step workflow for in vitro monoamine reuptake inhibition assays.
Sources
- 1. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling | Swiss Medical Weekly [smw.ch]
- 2. researchgate.net [researchgate.net]
- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-(3-Aminoazetidin-1-yl)pentan-1-one proper disposal procedures
As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is paramount when handling specialized pharmaceutical building blocks. 1-(3-Aminoazetidin-1-yl)pentan-1-one is an azetidine derivative typically utilized in drug discovery and development. Because the toxicological properties of many novel azetidine derivatives are not yet fully characterized, they must be treated with high-level precautionary measures analogous to known hazardous amines and amides [1].
The following guide provides a comprehensive operational and disposal plan designed for professional laboratory environments, ensuring compliance with Environmental Health and Safety (EHS) standards.
Hazard Assessment and Physicochemical Profiling
Before initiating any disposal protocol, it is critical to understand the physicochemical nature of the waste stream. While specific empirical data for 1-(3-Aminoazetidin-1-yl)pentan-1-one may be limited, we extrapolate safety parameters based on closely related structural analogs, such as 1-(3-Aminoazetidin-1-yl)ethanone [1]. The presence of the primary amine and the azetidine ring suggests potential for skin corrosion, serious eye irritation, and respiratory toxicity [1].
Table 1: Extrapolated Hazard Profile & Operational Parameters
| Parameter | Extrapolated Characteristic | Operational Implication |
| Physical State | Likely liquid or low-melting solid at standard conditions | Dictates spill response (absorbent pads vs. sweeping). |
| Primary Hazard | Skin Irritation (Category 2), Eye Irritation (Category 2A) | Mandates strict use of chemical-resistant PPE [1]. |
| Reactivity | Incompatible with strong oxidizing agents | Waste must be segregated from nitric acid, peroxides, and halogens [2]. |
| Environmental | Potential aquatic toxicity | Absolute prohibition of drain disposal [2]. |
Operational Handling and Causality-Driven PPE
Standard operating procedures (SOPs) must be built on the principle of causality—understanding why a protective measure is necessary ensures higher compliance and safety.
-
Engineering Controls: All handling, including the transfer of waste, must occur within a certified Class II biological safety cabinet or a chemical fume hood. Causality: The vapor pressure of the compound, combined with potential aerosolization during transfer, poses an inhalation risk (STOT SE 3) [1].
-
Glove Selection: Double-gloving with nitrile gloves (minimum 8 mil thickness) is required. Causality: Primary amines can act as permeation enhancers. Latex provides insufficient chemical resistance against organic amines and amides.
-
Eye Protection: Tight-fitting chemical splash goggles. Causality: The compound poses a severe risk of ocular tissue damage upon contact [2].
Step-by-Step Disposal Methodologies
The disposal of 1-(3-Aminoazetidin-1-yl)pentan-1-one must never be improvised. It relies on strict segregation and destruction via a licensed commercial incineration facility equipped with a flue gas scrubber [1].
Protocol A: Liquid Waste Segregation and Containment
-
Characterize the Matrix: Determine if the 1-(3-Aminoazetidin-1-yl)pentan-1-one is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Ethyl Acetate, Methanol).
-
Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace water and amines can cause slow corrosion.
-
Transfer: Using a dedicated funnel within the fume hood, slowly decant the waste into the appropriate container (Halogenated vs. Non-Halogenated).
-
Labeling: Immediately affix a hazardous waste tag detailing the exact composition (e.g., "Non-Halogenated Organic Waste: 5% 1-(3-Aminoazetidin-1-yl)pentan-1-one, 95% Methanol").
-
Secondary Containment: Place the sealed waste container in a secondary spill tray designed to hold 110% of the container's volume.
Protocol B: Solid Waste and Contaminated Consumables
-
Collection: Collect all contaminated gloves, absorbent pads, and empty vials in a dedicated, heavy-duty biohazard or chemical waste bag.
-
Desiccation (If Applicable): If the solid waste contains volatile solvents, allow it to evaporate inside the fume hood before sealing to prevent pressure buildup.
-
Sealing and Transfer: Seal the bag, place it inside a rigid, EHS-approved solid hazardous waste drum, and label it as "Hazardous Solid Waste - Amine Contaminated."
Spill Response and Decontamination
In the event of an accidental release, immediate and systematic action is required [2].
-
Isolation: Evacuate non-essential personnel from the immediate vicinity.
-
Containment: For liquid spills, surround the perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as it may react with the amine.
-
Neutralization/Absorption: Carefully cover the spill with the absorbent. Allow sufficient time for capillary action to draw the chemical into the matrix.
-
Collection: Using non-sparking tools, scoop the saturated absorbent into a compatible solid waste container [2].
-
Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual amines, followed by a thorough water rinse. Collect all rinse water as hazardous waste.
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for the segregation and disposal of 1-(3-Aminoazetidin-1-yl)pentan-1-one waste streams.
Workflow for the segregation and licensed incineration of aminoazetidine derivative waste streams.
References
- SynQuest Laboratories.Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
- MilliporeSigma.Safety Data Sheet Guidelines: Flammable and Irritant Liquids. General spill response and environmental precaution standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
